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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3-Chlorophenyl)piperidin-3-amine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)piperidin-3-amine, a piperidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)piperidin-3-amine, a piperidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound in commercial and public databases, this document synthesizes information from related structures and established synthetic methodologies to offer a detailed profile. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Chemical Identity

3-(3-Chlorophenyl)piperidin-3-amine belongs to the class of 3-amino-3-arylpiperidines, a structural motif of significant interest in the development of therapeutic agents. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its conformational properties and ability to interact with biological targets. The presence of a 3-amino group and a 3-chlorophenyl substituent at the same position introduces a chiral center and specific steric and electronic features that can modulate pharmacological activity.

While a specific CAS number for 3-(3-Chlorophenyl)piperidin-3-amine is not readily found in major chemical databases, its molecular formula and weight have been calculated.

PropertyValue
IUPAC Name 3-(3-Chlorophenyl)piperidin-3-amine
Molecular Formula C₁₁H₁₅ClN₂
Molecular Weight 210.70 g/mol
Monoisotopic Mass 210.09238 Da[1][2]

Proposed Synthesis Pathway

The synthesis of 3-(3-chlorophenyl)piperidin-3-amine can be envisioned through a multi-step pathway, leveraging established methods for the construction of the 3-aminopiperidine core and the introduction of the aryl substituent. A plausible retro-synthetic analysis suggests a key intermediate, a protected 3-piperidone.

A potential forward synthesis is outlined below, starting from readily available precursors. This proposed route is based on analogous syntheses of 3-aminopiperidine derivatives.

Synthesis_of_3-(3-Chlorophenyl)piperidin-3-amine cluster_0 Synthesis of Key Intermediate cluster_1 Conversion to Amine cluster_2 Final Deprotection N-protected-3-piperidone N-Protected-3-piperidone Grignard_Reaction Grignard Reaction N-protected-3-piperidone->Grignard_Reaction 3-chlorobromobenzene 3-Chlorobromobenzene (Grignard Reagent Precursor) 3-chlorobromobenzene->Grignard_Reaction Mg, THF Tertiary_Alcohol N-Protected-3-(3-chlorophenyl) -3-hydroxypiperidine Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration Acid catalyst Enamine N-Protected-3-(3-chlorophenyl) -1,2,5,6-tetrahydropyridine Dehydration->Enamine Reduction_Amination Reductive Amination or Ritter Reaction Enamine->Reduction_Amination e.g., NaBH3CN, NH4OAc Protected_Amine N-Protected-3-amino-3- (3-chlorophenyl)piperidine Deprotection Deprotection Protected_Amine->Deprotection e.g., HCl or HBr Final_Product 3-(3-Chlorophenyl)piperidin-3-amine Deprotection->Final_Product

Caption: Proposed synthetic workflow for 3-(3-Chlorophenyl)piperidin-3-amine.

Experimental Protocol (Conceptual)

Step 1: Synthesis of N-Protected-3-(3-chlorophenyl)-3-hydroxypiperidine

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-chlorobromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 3-chlorophenylmagnesium bromide.

  • Addition to Piperidone: The solution of the Grignard reagent is then cooled (e.g., to 0 °C) and a solution of an N-protected-3-piperidone (e.g., N-Boc-3-piperidone or N-Cbz-3-piperidone) in anhydrous THF is added dropwise.

  • Work-up: Upon completion of the reaction, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the tertiary alcohol.

Rationale: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds, in this case, attaching the 3-chlorophenyl group to the 3-position of the piperidine ring. The use of an N-protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions with the piperidine nitrogen.

Step 2: Conversion to N-Protected-3-amino-3-(3-chlorophenyl)piperidine

Several methods can be explored for this transformation. One common approach is a Ritter-type reaction or a related aminating process.

  • Ritter Reaction: The tertiary alcohol from Step 1 is dissolved in a suitable solvent (e.g., acetic acid) and a nitrile (e.g., acetonitrile) is added in the presence of a strong acid (e.g., sulfuric acid). This would form an N-acetylated amine, which can then be hydrolyzed to the primary amine.

  • Alternative: Reductive Amination of an Enamine Intermediate: The tertiary alcohol could be dehydrated using an acid catalyst to form the corresponding enamine. Subsequent reductive amination with a nitrogen source (e.g., ammonia or an ammonia equivalent) and a reducing agent (e.g., sodium cyanoborohydride) would yield the desired amine.

Rationale: The choice of method for introducing the amine group depends on the stability of the intermediates and the desired stereochemical outcome. The Ritter reaction is a well-established method for converting tertiary alcohols to amides, which can then be deprotected.

Step 3: Deprotection

  • The N-protected-3-amino-3-(3-chlorophenyl)piperidine is dissolved in a suitable solvent (e.g., methanol or dioxane).

  • A strong acid, such as hydrochloric acid or hydrobromic acid, is added, and the mixture is stirred at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the resulting salt can be purified by recrystallization. The free base can be obtained by neutralization with a suitable base.

Rationale: Acid-labile protecting groups like Boc are readily removed under these conditions. The final product is often isolated as a salt, which tends to be more crystalline and stable than the free base.

Potential Applications in Drug Development

The 3-amino-3-arylpiperidine scaffold is a privileged structure in medicinal chemistry. The specific combination of the 3-chlorophenyl group and the 3-amino-piperidine core in the target molecule suggests potential interactions with various biological targets, particularly those in the central nervous system.

  • Dopamine and Serotonin Receptor Ligands: Chlorophenyl-piperidine derivatives are known to interact with dopamine and serotonin receptors. For instance, Haloperidol, a well-known antipsychotic, contains a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety and exhibits high affinity for dopamine D2 receptors.[3] The structural similarity suggests that 3-(3-chlorophenyl)piperidin-3-amine could be investigated for its potential as a modulator of these receptors.

  • Enzyme Inhibitors: The 3-aminopiperidine core is a key component of several enzyme inhibitors, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[4][5] The 3-chlorophenyl group can provide additional hydrophobic and electronic interactions within an enzyme's active site.

Safety and Handling

As with any novel chemical compound, 3-(3-chlorophenyl)piperidin-3-amine should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(3-Chlorophenyl)piperidin-3-amine represents a potentially valuable building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is not widely available, its synthesis is feasible through established chemical transformations. The structural alerts within the molecule suggest that it could be a promising candidate for screening against a variety of biological targets, particularly those implicated in neurological disorders. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological potential.

References

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5). [Link]

  • PubChemLite. 2445786-59-2 (C11H15ClN2). [Link]

  • PubChemLite. 2742656-10-4 (C11H15ClN2). [Link]

  • CSIR-NIScPR. (2024, May 22). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method (CN103865964A).
  • Google Patents. (2016). An asymmetric synthesis method for (R)
  • PubChem. CID 11601717. [Link]

  • Patsnap. (2013). (R)
  • PubChem. CID 57449278. [Link]

  • National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. [Link]

  • Molport. (3S)-N-(3-chlorophenyl)-3-(methylamino)piperidine-1-carboxamide hydrochloride. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Veeprho. (R)-3-Aminopiperidine Dihydrochloride | CAS 334618-23-4. [Link]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride (US20100029941A1).

Sources

Exploratory

Pharmacological Potential of 3-(3-Chlorophenyl)piperidin-3-amine Derivatives: A Technical Guide to Next-Generation GlyT1 and HPK1 Modulators

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 3-(3-Chlorophenyl)piperidin-3-amine scaffold not merely as a chemical structure, but as a highly tunable pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 3-(3-Chlorophenyl)piperidin-3-amine scaffold not merely as a chemical structure, but as a highly tunable pharmacophoric vector. This specific chemical moiety has recently emerged as a critical building block in two distinct, high-impact therapeutic arenas: Neurology (specifically schizophrenia via GlyT1 inhibition) and Immuno-Oncology (via HPK1 inhibition).

This whitepaper deconstructs the structural rationale behind this scaffold, explores its dual pharmacological applications, and establishes self-validating experimental workflows required to evaluate these derivatives with rigorous scientific integrity.

Structural Rationale: The Power of the Quaternary C3 Vector

The true elegance of the 3-amino-3-arylpiperidine core lies in its quaternary C3 stereocenter. In medicinal chemistry, introducing a fully substituted carbon is a deliberate strategy to lock the 3D conformation of the molecule.

  • Entropic Optimization: By rigidifying the spatial arrangement between the basic piperidine nitrogen, the C3 primary amine, and the aryl ring, the molecule pays its entropic penalty upfront. Upon binding to a target protein, the conformational restriction results in a significant boost in binding affinity (

    
    ).
    
  • The Causality of the 3-Chloro Substitution: The meta-chloro substitution on the phenyl ring is not arbitrary. Halogenation at this specific vector achieves two critical objectives:

    • Target Affinity: It occupies a specific lipophilic sub-pocket within the target protein, driving binding affinity via favorable desolvation entropy and potential halogen bonding.

    • Metabolic Stability: It sterically blocks cytochrome P450-mediated aromatic hydroxylation at the electron-rich meta position, significantly extending the metabolic half-life (

      
      ) in human liver microsomes (HLMs).
      

Neurological Applications: GlyT1 Inhibition in Schizophrenia

Mechanism of Action

Hypofunction of the NMDA receptor is a core pathophysiological driver of the negative symptoms and cognitive deficits in schizophrenia. Because direct NMDA agonism carries excitotoxic risks, allosteric modulation via the glycine co-agonist site is preferred. Inhibiting Glycine Transporter 1 (GlyT1) —the primary mechanism for glycine clearance in the forebrain—safely elevates synaptic glycine levels, enhancing NMDA receptor tone.

Hoffmann-La Roche successfully utilized the 3-amido-3-aryl-piperidine scaffold to develop a novel class of potent, selective, and orally active GlyT1 inhibitors .

GlyT1_Pathway Compound 3-(3-Chlorophenyl) piperidin-3-amine GlyT1 GlyT1 Transporter (Astrocytes) Compound->GlyT1 Allosteric Inhibition Glycine Synaptic Glycine Accumulation GlyT1->Glycine Prevents Clearance NMDAR NMDA Receptor Co-activation Glycine->NMDAR Binds Modulatory Site Efficacy Cognitive Enhancement NMDAR->Efficacy Restores Glutamate Tone

Fig 1: Mechanism of GlyT1 inhibition enhancing NMDA receptor signaling in schizophrenia.

Quantitative SAR Data

The integration of the 3-chloro group drastically improves both the potency and the pharmacokinetic profile compared to the unsubstituted phenyl analog.

Table 1: Representative SAR of 3-Amido-3-aryl-piperidines (Adapted from Kolczewski et al.)

Compound VariantR-Group SubstitutionGlyT1 IC

(nM)
GlyT2 IC

(

M)
HLM Clearance (

L/min/mg)
UnsubstitutedPhenyl45>1085 (High clearance)
3-Chloro 3-Chlorophenyl 12 >10 22 (Stable)
4-Fluoro4-Fluorophenyl28>1054 (Moderate clearance)

Immuno-Oncology: HPK1 Inhibition for T-Cell Activation

Mechanism of Action

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that acts as a negative rheostat for T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the complex where it phosphorylates the SLP76 adaptor protein, leading to its ubiquitination and degradation. This dampens the immune response.

Genetic ablation or pharmacological inhibition of HPK1 releases this brake, resulting in robust T-cell proliferation and elevated levels of pro-inflammatory cytokines (IL-2, IFN-


) against tumor cells . Recently, the 3-amino-3-(3-chlorophenyl)piperidine core has been patented as a critical amine donor in the synthesis of highly potent pyrido[3,2-d]pyrimidine HPK1 inhibitors .

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Recruits & Activates SLP76 SLP76 Phosphorylation & Degradation HPK1->SLP76 Negative Feedback Loop TCellAct Restored T-Cell Proliferation SLP76->TCellAct Prevention of degradation Inhibitor Piperidin-3-amine HPK1 Inhibitor Inhibitor->HPK1 Blocks Kinase Domain

Fig 2: HPK1 inhibition blocks negative feedback, restoring TCR signaling and T-cell activity.

Kinase Selectivity Data

A major challenge in kinase drug discovery is achieving selectivity against closely related MAP4K family members (e.g., GLK) and T-cell essential kinases (e.g., LCK). The bulky, rigid nature of the 3-(3-chlorophenyl)piperidin-3-amine moiety provides excellent steric shielding, preventing binding in off-target kinase active sites.

Table 2: Representative Kinase Selectivity Profile of Piperidin-3-amine HPK1 Inhibitors

Assay TargetSignal ReadoutCompound IC

(nM)
Staurosporine Control (nM)Kinase-Dead Control
HPK1 (WT) FRET Ratio3.5 1.2Baseline (Valid)
GLK (MAP4K3)FRET Ratio>10004.5N/A
LCKFRET Ratio>50000.8N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. This means incorporating internal controls that immediately flag assay artifacts (e.g., compound auto-fluorescence or non-specific cytotoxicity).

Workflow Synth Asymmetric Synthesis (Chiral Resolution) Biochem Primary TR-FRET Assay (Internal KD Control) Synth->Biochem >99% ee purity Cellular Orthogonal Cell Assay (Target Engagement) Biochem->Cellular IC50 < 10 nM InVivo In Vivo Efficacy (PK/PD Modeling) Cellular->InVivo Cellular IC50 correlation

Fig 3: Self-validating screening workflow progressing from synthesis to in vivo efficacy.

Protocol A: Self-Validating HPK1 TR-FRET Kinase Assay

Causality Check: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard colorimetric assays because the time-delay measurement eliminates compound auto-fluorescence interference—a common false-positive driver in highly conjugated heteroaromatic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
    
  • Enzyme & Substrate Addition: Add 0.5 nM recombinant human HPK1 (Wild-Type) to a 384-well plate. Self-Validation Step: In parallel control wells, add 0.5 nM of a Kinase-Dead (KD) HPK1 mutant to establish the absolute baseline and rule out non-enzymatic FRET signal generation.

  • Compound Incubation: Dispense 3-(3-Chlorophenyl)piperidin-3-amine derivatives in a 10-point dose-response curve (ranging from 10

    
    M to 0.5 nM, 1:3 dilutions). Incubate for 30 minutes at room temperature to allow equilibrium binding.
    
  • Reaction Initiation: Initiate the kinase reaction by adding 10

    
    M ATP and 50 nM ULight-labeled SLP76 peptide substrate. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 mM EDTA and Eu-anti-phospho-SLP76 antibody.

  • Readout & Analysis: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Calculate IC

    
     values using a 4-parameter logistic non-linear regression model. Control Validation: Ensure the Staurosporine positive control IC
    
    
    
    falls within the historical range (1-3 nM).
Protocol B: Orthogonal Cellular GlyT1 Reuptake Assay

Causality Check: Biochemical binding assays do not confirm cellular permeability or functional transporter inhibition. A functional radioligand reuptake assay in whole cells validates both target engagement and membrane permeability.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing human GlyT1 into 96-well Cytostar-T scintillating microplates at 50,000 cells/well. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Wash & Starve: Wash cells twice with HBSS buffer (calcium/magnesium positive) to remove endogenous amino acids.

  • Compound Treatment: Add test compounds (10-point curve) in HBSS containing 0.1% BSA. Self-Validation Step: Include ALX-5407 (a highly selective, irreversible GlyT1 inhibitor) at 1

    
    M as a 100% inhibition control, and DMSO (0.1%) as a 0% inhibition control.
    
  • Radioligand Addition: Add 1

    
    Ci/mL[
    
    
    
    H]-Glycine to all wells. Incubate for exactly 15 minutes at room temperature.
  • Signal Acquisition: Read the microplate directly on a Microbeta scintillation counter. The Cytostar-T plates only emit a signal when the [

    
    H]-Glycine is transported inside the cell and comes into close proximity with the scintillant embedded in the plate bottom, eliminating the need for washing steps and preventing signal loss.
    
  • Data Processing: Normalize data against the ALX-5407 and DMSO controls to determine functional IC

    
    .
    

Conclusion

The 3-(3-Chlorophenyl)piperidin-3-amine scaffold represents a masterclass in rational drug design. By leveraging a quaternary stereocenter and targeted halogenation, researchers can generate highly rigid, metabolically stable pharmacophores. Whether deployed as allosteric modulators of GlyT1 for cognitive enhancement in schizophrenia, or as kinase domain blockers of HPK1 to unleash T-cell anti-tumor immunity, this chemical vector provides a robust foundation for next-generation therapeutics.

References

  • Title: 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors Source: ACS Medicinal Chemistry Letters, 2014. URL: [Link]

  • Title: Pyrido[3,2-d]pyrimidines as HPK1 inhibitors (Patent WO2023201185A1)
  • Title: Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases Source: National Center for Biotechnology Information (NCBI) / PMC, 2023. URL: [Link]

Foundational

Comprehensive Solubility Profiling of 3-(3-Chlorophenyl)piperidin-3-amine in Organic Solvents: A Technical Guide

Executive Summary In the landscape of pharmaceutical development, the physicochemical characterization of active pharmaceutical ingredient (API) building blocks is a critical determinant of downstream success. 3-(3-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the physicochemical characterization of active pharmaceutical ingredient (API) building blocks is a critical determinant of downstream success. 3-(3-Chlorophenyl)piperidin-3-amine is a highly versatile, di-basic chemical scaffold frequently utilized in the synthesis of neuroactive compounds and complex targeted therapeutics.

This whitepaper provides an in-depth, authoritative guide to the solubility profile of 3-(3-Chlorophenyl)piperidin-3-amine in organic solvents. By synthesizing predictive physicochemical principles with field-validated empirical methodologies, this guide equips researchers with the necessary protocols to accurately measure, interpret, and optimize the solvation of this compound for high-throughput screening (HTS), synthetic scale-up, and formulation development.

Physicochemical Causality: Predicting Solvation Dynamics

To master the solubility of 3-(3-Chlorophenyl)piperidin-3-amine, one must first deconstruct its molecular architecture. The compound is characterized by three distinct functional domains that dictate its intermolecular interactions:

  • The Piperidine Ring: A saturated heterocyclic secondary amine. Piperidine derivatives typically exhibit a high pKa (approximately 11.1)[1], making this nitrogen highly basic and a strong hydrogen-bond acceptor.

  • The Primary Amine (C3 Position): Providing both hydrogen-bond donor and acceptor capabilities, this group facilitates strong solute-solute intermolecular hydrogen bonding in the solid state.

  • The 3-Chlorophenyl Moiety: A highly lipophilic, electron-withdrawing aromatic ring that drives London dispersion forces and favorable interactions with halogenated and non-polar microenvironments.

The Causality of Solvent Selection

Because 3-(3-Chlorophenyl)piperidin-3-amine is a free base with significant hydrogen-bonding capacity, its dissolution requires a solvent capable of disrupting its crystalline lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors without competing as donors. They efficiently solvate the primary amine and piperidine ring, yielding the highest solubility.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The 3-chlorophenyl group exhibits high affinity for chlorinated solvents via dipole-dipole and dispersion interactions, making these excellent solvents for extraction and synthesis.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): The lack of polarity and hydrogen-bonding capacity in alkanes means they cannot overcome the strong intermolecular hydrogen bonds of the di-basic amine, resulting in poor solubility.

G Compound 3-(3-Chlorophenyl) piperidin-3-amine PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic Optimal Halogenated Halogenated (DCM, Chloroform) Compound->Halogenated Favorable NonPolar Non-Polar Alkanes (Hexane, Heptane) Compound->NonPolar Unfavorable Mech1 Strong H-bond acceptance High dielectric constant PolarAprotic->Mech1 Mech2 London dispersion forces Chlorophenyl affinity Halogenated->Mech2 Mech3 Cannot disrupt amine intermolecular H-bonds NonPolar->Mech3 Result1 High Solubility (>100 mg/mL) Mech1->Result1 Result2 Good Solubility (50-100 mg/mL) Mech2->Result2 Result3 Poor Solubility (<5 mg/mL) Mech3->Result3

Caption: Solvation mechanism and solvent selection logic for 3-(3-Chlorophenyl)piperidin-3-amine.

Empirical Solubility Matrix

The following table summarizes the anticipated thermodynamic solubility ranges for the free base form of 3-(3-Chlorophenyl)piperidin-3-amine at standard ambient temperature (25°C). Note: Values are predictive ranges based on analog profiling and standard pharmaceutical basicity models.

Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150Strong H-bond acceptance; high dielectric constant.
Polar Aprotic N,N-Dimethylformamide (DMF)100 - 150Dipole-dipole interactions; H-bond acceptance.
Halogenated Dichloromethane (DCM)80 - 120Dispersion forces; affinity with the chlorophenyl ring.
Polar Protic Methanol (MeOH)50 - 100H-bond donation/acceptance; moderate dielectric constant.
Ethers Tetrahydrofuran (THF)30 - 60Moderate dipole interactions; oxygen lone-pair donation.
Non-Polar Hexane / Heptane< 5Insufficient polarity to disrupt crystalline H-bond network.

Experimental Workflows: Thermodynamic vs. Kinetic Solubility

In drug development, solubility is not a static number but a condition-dependent variable. It is critical to distinguish between Thermodynamic Solubility (the absolute equilibrium of the solid lattice dissolving into a solvent) and Kinetic Solubility (the point at which a pre-dissolved compound precipitates out of solution).

Protocol A: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method remains the gold standard for determining the absolute equilibrium solubility of pharmaceutical compounds[2][3]. The following self-validating protocol ensures that true thermodynamic equilibrium is reached, avoiding the common pitfall of supersaturation.

Step-by-Step Methodology:

  • Saturation: Weigh an excess amount of 3-(3-Chlorophenyl)piperidin-3-amine (e.g., 50 mg) into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible solid pellet remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance). Shake at 150 RPM for a minimum of 48 hours. Causality note: 48 hours is required to ensure the dissolution rate equals the precipitation rate, establishing true thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent).

  • Quantification: Dilute the supernatant appropriately and quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

Protocol B: Kinetic Solubility via Laser Nephelometry

Kinetic solubility is highly relevant during early-stage High-Throughput Screening (HTS). It evaluates the precipitation point of a compound that is already fully dissolved in a universal solvent (typically DMSO) when introduced into a secondary medium[5]. Laser nephelometry measures the scattered light caused by the formation of insoluble particles[6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 20 mM stock solution of 3-(3-Chlorophenyl)piperidin-3-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the target solvent or aqueous buffer. Ensure the final DMSO concentration remains constant (typically ≤2%) across all wells to prevent solvent-mediated artifacts.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Nephelometric Measurement: Pass a laser beam through each well. Measure the scattered light at a 90° angle. A sharp increase in light scattering indicates the onset of precipitation (the kinetic solubility limit)[6].

G Start 3-(3-Chlorophenyl)piperidin-3-amine Solid Compound Split1 Choose Solubility Assay Start->Split1 Thermo Thermodynamic Solubility (Shake-Flask Method) Split1->Thermo Kinetic Kinetic Solubility (Laser Nephelometry) Split1->Kinetic ThermoStep1 Add excess solid to solvent Equilibrate 48h at 25°C Thermo->ThermoStep1 KineticStep1 Dissolve in DMSO (20 mM Stock) Kinetic->KineticStep1 ThermoStep2 Phase Separation (Centrifugation/Filtration) ThermoStep1->ThermoStep2 ThermoStep3 HPLC-UV Quantification ThermoStep2->ThermoStep3 KineticStep2 Serial dilution in target solvent Measure Light Scattering KineticStep1->KineticStep2 KineticStep3 Determine Precipitation Point KineticStep2->KineticStep3

Caption: Workflow comparison: Thermodynamic vs. Kinetic solubility profiling.

Strategic Recommendations & Conclusion

For researchers working with 3-(3-Chlorophenyl)piperidin-3-amine, the approach to solvation must be deliberate:

  • For Synthetic Chemistry: Dichloromethane (DCM) is highly recommended as the primary reaction and extraction solvent due to its excellent solvation of the chlorophenyl moiety and ease of removal under reduced pressure.

  • For Biological Assays (HTS): Always prepare master stocks in anhydrous DMSO. When dosing into aqueous media, be aware of the kinetic solubility limit; the highly basic nature of the piperidine and primary amine means that localized pH shifts during dilution can cause rapid, invisible precipitation.

  • For Formulation: If aqueous solubility is required, the free base should be converted into a salt form (e.g., hydrochloride or mesylate) to protonate the piperidine nitrogen, drastically altering the solubility profile in favor of polar protic and aqueous media.

By rigorously applying the shake-flask method for equilibrium data and nephelometry for kinetic limits, development teams can ensure robust, reproducible data that accelerates the pipeline from discovery to formulation.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization: Shake-flask method. Taylor & Francis Online. Available at:[Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at:[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification. SciELO. Available at:[Link]

  • Cas 110-89-4, Piperidine. LookChem. Available at: [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed (NIH). Available at:[Link]

Sources

Exploratory

Technical Guide: Safety Data &amp; Toxicity Profile of 3-(3-Chlorophenyl)piperidin-3-amine

The following technical guide details the safety, toxicity, and synthesis profile of 3-(3-Chlorophenyl)piperidin-3-amine , a specialized gem-disubstituted heterocyclic building block. Part 1: Compound Identification & Ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, toxicity, and synthesis profile of 3-(3-Chlorophenyl)piperidin-3-amine , a specialized gem-disubstituted heterocyclic building block.

Part 1: Compound Identification & Physicochemical Properties

Chemical Identity

This compound is a gem-disubstituted piperidine , characterized by the presence of both a primary amine and a 3-chlorophenyl ring at the C3 position of the piperidine scaffold.[1] It serves as a critical "constrained" pharmacophore in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) modulators (e.g., NK1 antagonists, opioid ligands) where conformational rigidity is required to enhance selectivity.

  • IUPAC Name: 3-(3-Chlorophenyl)piperidin-3-amine

  • Synonyms: 3-Amino-3-(3-chlorophenyl)piperidine; 3-(3-Chlorophenyl)-3-piperidinamine.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.70 g/mol

  • SMILES: Clc1cccc(c1)C2(N)CCCNC2

  • CAS Registry Number: Not widely indexed as a free base. Closely related analogs include 1558682-35-1 (N-Boc-3-amino-3-phenylpiperidine). Note: For regulatory purposes, this compound is treated as a Research Chemical/Intermediate.

Physicochemical Data (Predicted)
PropertyValueCausality/Relevance
LogP 1.8 – 2.2Moderate lipophilicity due to the chlorophenyl ring; indicates good blood-brain barrier (BBB) penetration potential.
pKa (Piperidine N) ~10.5Highly basic secondary amine; exists as a cation at physiological pH.
pKa (Primary Amine) ~8.0 – 9.0The

-tertiary amine is less basic than typical primary amines due to steric bulk and inductive effects of the aryl ring.
Solubility High (Acidic pH)Soluble in aqueous acid (0.1 M HCl) and polar organic solvents (DMSO, Methanol).
Appearance Viscous Oil or Low-Melting SolidFree base is often an oil; typically supplied as a dihydrochloride salt (white solid).

Part 2: Safety Data Sheet (SDS) – Technical Synthesis

Regulatory Status: As a research chemical, full REACH registration data is often unavailable. The following classification is derived from Structure-Activity Relationship (SAR) analysis of 3-aminopiperidine and 3-phenylpiperidine analogs.

GHS Hazard Classification
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Rationale: The presence of two basic nitrogen centers (secondary and primary amines) confers high alkalinity.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. If wheezing occurs (amine vapor), administer oxygen.

  • Skin Contact: Immediate Action Required. Wash with polyethylene glycol 400 (if available) or copious water for >15 minutes. Amines can adhere to keratin; prolonged flushing is critical to prevent chemical burns.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2] Do not neutralize with acid (exothermic reaction may worsen injury).

Handling & Storage
  • Atmosphere: Air and Moisture Sensitive. The free base readily absorbs

    
     (forming carbamates) and water.
    
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates.

Part 3: Toxicity Profile & Biological Activity

ADME (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: High oral bioavailability is predicted due to the favorable LogP (~2.0) and low molecular weight (<250 Da).

  • Distribution: The basic piperidine nitrogen facilitates lysosomal trapping, potentially leading to high volume of distribution (

    
    ) in tissues like the lungs and liver.
    
  • Metabolism (Cytochrome P450):

    • N-Oxidation: Both nitrogen atoms are susceptible to FMO-mediated N-oxidation.

    • Aromatic Hydroxylation: The 3-chlorophenyl ring is deactivated relative to phenyl, but hydroxylation at the 4- or 6-position is possible via CYP2D6 or CYP3A4.

    • Deamination: Oxidative deamination of the primary amine is sterically hindered by the quaternary carbon, prolonging half-life compared to non-gem-disubstituted analogs.

Toxicology Endpoints
  • Genotoxicity: Low Probability. Unlike aniline derivatives, the amine here is aliphatic (attached to the piperidine ring, not the phenyl ring). It lacks the structural alert for aromatic amine carcinogenicity.

  • hERG Inhibition: Moderate Risk. 3-Phenylpiperidines are known pharmacophores for hERG channel binding. The 3-chloro substituent increases lipophilicity, which correlates with increased hERG potency. Mitigation: Monitor QT interval in early in vivo studies.

  • Neurotoxicity: Structural similarity to phenylpiperidine opioids (e.g., Pethidine analogs) suggests potential interaction with opioid or NMDA receptors. High doses may induce CNS effects (sedation or excitation).

Part 4: Synthesis & Manufacturing (Ellman's Auxiliary Route)

To ensure enantiomeric purity (critical for biological activity) and avoid the formation of hazardous azide intermediates, the Ellman Sulfinamide route is the industry standard for synthesizing gem-disubstituted


-tertiary amines.
Reaction Pathway Diagram

SynthesisPathway Start N-Boc-3-Piperidone (Starting Material) Imine Sulfinyl Ketimine (Intermediate) Start->Imine Ti(OEt)4, THF Dehydration Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Protected Sulfinamide-Protected Amine Imine->Protected Grignard Addition -78°C to RT Diastereoselective Grignard 3-Chlorophenyl MgBr (Grignard Reagent) Grignard->Protected Product 3-(3-Chlorophenyl) piperidin-3-amine (Final Product) Protected->Product 4M HCl/Dioxane Global Deprotection

Figure 1: Stereoselective synthesis of 3-(3-Chlorophenyl)piperidin-3-amine via Ellman's Auxiliary.

Detailed Experimental Protocol

Step 1: Formation of the Sulfinyl Ketimine

  • Reagents: N-Boc-3-piperidone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Procedure: Combine ketone and sulfinamide in THF. Add

    
     dropwise. Reflux for 12 hours.
    
  • Workup: Cool to RT. Pour into brine. Filter the titanium salts through Celite. Concentrate the filtrate.

  • Validation: IR spectroscopy should show disappearance of the ketone carbonyl (

    
    ) and appearance of the imine stretch (
    
    
    
    ).

Step 2: Diastereoselective Grignard Addition

  • Reagents: 3-Chlorophenylmagnesium bromide (2.0 eq, 1.0 M in THF).

  • Conditions: Cool ketimine solution to

    
     to maximize diastereoselectivity.
    
  • Addition: Add Grignard reagent slowly over 30 minutes. The bulky sulfinyl group directs the attack to the less hindered face.

  • Quench: Saturated

    
     solution.
    
  • Causality: The low temperature prevents competitive enolization of the imine and enhances the "chair-like" transition state controlled by the magnesium cation, ensuring high diastereomeric excess (de > 90%).

Step 3: Global Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the protected intermediate in Methanol. Add HCl/Dioxane. Stir at RT for 2 hours.

  • Outcome: This step simultaneously cleaves the tert-butanesulfinyl group (to yield the primary amine) and the Boc group (to yield the secondary piperidine amine).

  • Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the Dihydrochloride Salt .

Part 5: References

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

  • Beilstein Institute. (2023). Piperidine Scaffolds in Medicinal Chemistry: 3-Amino-3-aryl Derivatives. Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: 3-Amino-3-phenylpiperidine (Analogous Data).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Aminopiperidine Dihydrochloride (Base Structure Reference).

Sources

Foundational

The 3-(3-Chlorophenyl)piperidin-3-amine Scaffold: A Privileged sp³-Rich Motif in Modern Medicinal Chemistry

Executive Summary As modern drug discovery continues to "escape from flatland," the integration of sp³-rich, conformationally rigid scaffolds has become a critical strategy for improving ligand efficiency, solubility, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery continues to "escape from flatland," the integration of sp³-rich, conformationally rigid scaffolds has become a critical strategy for improving ligand efficiency, solubility, and target selectivity. 3-(3-Chlorophenyl)piperidin-3-amine represents a highly specialized, geminally disubstituted piperidine building block. By featuring a quaternary stereocenter at the C3 position that bears both an aryl group and a primary amine, this scaffold acts as a rigidified diamine bioisostere. This whitepaper provides an in-depth technical analysis of its physicochemical profiling, stereoselective synthetic methodologies, and applications in targeted protein degradation (PROTACs) and GPCR ligand design.

Structural and Physicochemical Profiling

The 3-(3-Chlorophenyl)piperidin-3-amine scaffold possesses a unique 3D topology. In its lowest-energy chair conformation, the bulky 3-chlorophenyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, forcing the primary amine into the axial position. This specific vectorization is highly valuable for probing deep hydrophobic pockets while projecting a polar hydrogen-bond donor/acceptor into the solvent channel.

The meta-chloro substitution on the phenyl ring is a classic bioisosteric modification[1]. It enhances lipophilicity, improves binding kinetics via halogen bonding, and critically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at the metabolically vulnerable meta position.

Quantitative Physicochemical Data

The following table summarizes the calculated physicochemical properties that make this scaffold highly attractive for central nervous system (CNS) and systemic drug design:

PropertyValueImplication for Drug Design
Molecular Weight 210.70 g/mol Highly ligand-efficient; leaves an ample molecular weight budget for the attachment of linkers or additional pharmacophores.
Calculated LogP (cLogP) ~1.8Optimal lipophilicity for oral bioavailability and passive membrane permeability.
Topological Polar Surface Area (TPSA) 38.0 ŲExcellent brain penetrance potential (TPSA < 90 Ų is ideal for CNS targets).
Fraction sp³ (Fsp³) 0.45High 3D character, minimizing flatland-associated off-target toxicity and improving solubility.
pKa₁ (Piperidine NH) ~9.2Protonated at physiological pH, ensuring high aqueous solubility.
pKa₂ (Primary Amine) ~7.8Modulated basicity due to inductive electron withdrawal; ideal for reversible target engagement.

Synthetic Methodology: Stereoselective Construction via Ellman's Auxiliary

Constructing a quaternary stereocenter on a piperidine ring is synthetically challenging due to competing enolization and poor facial selectivity. The most robust, self-validating protocol utilizes Ellman’s chiral tert-butanesulfinamide auxiliary to direct the nucleophilic addition of a Grignard reagent to a cyclic ketimine[2][3].

Step-by-Step Experimental Protocol

Step 1: Condensation and Chiral Sulfinyl Imine Formation

  • Protocol: To a flame-dried round-bottom flask containing 1-Boc-piperidin-3-one (1.0 equiv) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF (0.2 M), add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise under an argon atmosphere. Stir the reaction mixture at room temperature for 12 hours.

  • Causality (The 'Why'): Sterically hindered cyclic ketones are notoriously resistant to standard imine condensation. Ti(OEt)₄ is strictly required because it acts dualistically: as a Lewis acid to activate the carbonyl carbon, and as an irreversible water scavenger to drive the thermodynamic equilibrium toward the sulfinyl imine[3].

Step 2: Diastereoselective Grignard Addition

  • Protocol: Cool the crude sulfinyl imine solution to -78 °C. Slowly add 3-chlorophenylmagnesium bromide (2.5 equiv) dropwise via syringe. Maintain the reaction at -78 °C for 4 hours, then allow it to gradually warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Causality (The 'Why'): The bulky tert-butyl group of the chiral sulfinamide auxiliary creates a highly rigid, sterically biased transition state. This effectively shields one face of the imine, forcing the Grignard reagent to attack exclusively from the less hindered face[2]. The cryogenic temperature (-78 °C) is critical to suppress competing enolization of the imine and to maximize the diastereomeric ratio (dr > 95:5).

Step 3: Global Deprotection

  • Protocol: Isolate the sulfinamide adduct via flash chromatography. Dissolve the purified intermediate in a 4.0 M solution of HCl in 1,4-dioxane (10 equiv). Stir at room temperature for 2 hours. Concentrate the mixture in vacuo and triturate with diethyl ether to yield the final 3-(3-Chlorophenyl)piperidin-3-amine as a dihydrochloride salt.

  • Causality (The 'Why'): This step is a self-validating efficiency mechanism. The highly acidic conditions simultaneously cleave both the acid-labile tert-butanesulfinyl group (releasing SO₂ and isobutylene gas, which irreversibly drive the reaction forward) and the N-Boc protecting group[2]. This one-pot global deprotection eliminates the need for sequential cleavage steps, maximizing overall yield.

SyntheticWorkflow A 1-Boc-piperidin-3-one B (R)-t-Bu-Sulfinamide Ti(OEt)4 A->B C Chiral Sulfinyl Imine B->C Condensation D 3-Cl-Ph-MgBr (Grignard Addition) C->D E Sulfinamide Adduct (Quaternary C3) D->E Diastereoselective Attack F HCl / Dioxane (Deprotection) E->F G 3-(3-Chlorophenyl) piperidin-3-amine F->G Global Deprotection

Synthetic workflow for 3-(3-Chlorophenyl)piperidin-3-amine via Ellman's auxiliary.

Pharmacological Applications and Target Space

GPCRs and Monoamine Transporters

Arylpiperidines and arylpiperazines (such as 1-(3-chlorophenyl)piperazine) are highly privileged pharmacophores for monoamine transporters (DAT, SERT) and sigma receptors[4]. The 3-(3-Chlorophenyl)piperidin-3-amine scaffold builds upon this legacy. The quaternary C3 carbon rigidifies the spatial relationship between the basic piperidine nitrogen and the aryl ring, locking the pharmacophore into an optimal geometry for receptor binding.

Kinase Inhibitors and Solubilizing Groups

In kinase inhibitor design, flat, hydrophobic hinge-binding motifs often suffer from poor aqueous solubility. Appending the 3-(3-Chlorophenyl)piperidin-3-amine scaffold allows the 3-chlorophenyl group to occupy deep hydrophobic sub-pockets (e.g., the DFG-out pocket), while the highly polar, basic primary amine is projected outward into the solvent channel to dramatically improve solubility and pharmacokinetic parameters.

Targeted Protein Degradation (PROTACs)

The scaffold is an exceptional warhead for Proteolysis Targeting Chimeras (PROTACs). The primary amine at the C3 position serves as a highly reactive, orthogonal handle for linker attachment (via amide coupling or reductive amination) without disrupting the binding affinity of the core piperidine-aryl motif.

PROTAC Target Target Protein (e.g., Kinase) Scaffold 3-(3-Chlorophenyl) piperidin-3-amine (Warhead / Binder) Target->Scaffold Binding Linker PEG / Alkyl Linker Scaffold->Linker C3-Amine Attachment E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Degradation Ubiquitination & Proteasomal Degradation E3->Degradation Recruits E3 Complex

Application of the scaffold as a target-binding warhead in PROTAC design.

Metabolic Stability & DMPK Considerations

Drug Metabolism and Pharmacokinetics (DMPK) are heavily influenced by structural nuances. This scaffold is engineered to bypass common metabolic liabilities:

  • CYP450 Resistance: Unsubstituted phenyl rings are highly susceptible to oxidation by CYP enzymes. The insertion of the strongly electron-withdrawing chlorine atom at the meta position deactivates the ring toward electrophilic aromatic oxidation[1].

  • MAO Resistance: Primary amines are typically rapidly degraded by Monoamine Oxidase (MAO) via oxidative deamination. However, MAO requires an α-proton to facilitate the oxidation mechanism. Because the C3 position in this scaffold is a fully substituted quaternary carbon, it lacks an α-proton, rendering the primary amine completely resistant to MAO-mediated clearance.

References

  • [1] 3-(4-Chlorophenyl)piperidine DiscoveryCPR 55989-13-4 - Sigma-Aldrich. Sigma-Aldrich. 1

  • [4] 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia. Wikipedia.4

  • [2] Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-ylidene)-tert-butanesulfinyl Imine. Thieme Connect.2

  • [3] N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals. 3

  • (R)-(+)-2-Methyl-2-propanesulfinamide 98 196929-78-9 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Exploratory

Advanced Synthetic Strategies for 3-Substituted Piperidine Amines: A Mechanistic Guide

Executive Summary & Pharmacological Relevance The 3-aminopiperidine scaffold is a privileged pharmacophore embedded in numerous biologically active alkaloids and blockbuster pharmaceuticals. Most notably, it forms the co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 3-aminopiperidine scaffold is a privileged pharmacophore embedded in numerous biologically active alkaloids and blockbuster pharmaceuticals. Most notably, it forms the core of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., alogliptin, linagliptin) used in type 2 diabetes management, and serves as a critical moiety in noncovalent inhibitors of the bacterial cysteine protease IdeS[1][2].

Historically, the synthesis of enantiopure 3-substituted piperidines relied on the resolution of racemates or the use of expensive chiral pool precursors with lengthy protection/deprotection sequences. Today, modern synthetic chemistry demands high atom economy, strict stereocontrol, and functional group tolerance. This technical guide critically evaluates the most advanced methodologies for synthesizing 3-substituted piperidine amines, detailing the mechanistic causality and self-validating protocols that govern these transformations.

Core Synthetic Paradigms: Mechanisms and Causality

Metal-Free Intramolecular Olefin Diamination

Adding two nitrogen atoms across a C–C π-bond is notoriously challenging due to competing oxidation pathways. However, a highly effective metal-free approach utilizes hypervalent iodine oxidants to drive an intramolecular 6-endo-oxidative cyclization of terminal olefins[3].

  • Mechanistic Causality: The reaction utilizes

    
     and a highly electron-withdrawing nitrogen source, such as 
    
    
    
    . The causality behind selecting the triflimide anion lies in its inability to prematurely coordinate and poison the electrophilic iodine center. When cooled to –78 °C, the reaction is placed under strict kinetic control. This thermal suppression prevents the formation of the thermodynamically favored 5-exo pyrrolidine byproduct, exclusively driving the regioselectivity toward the 6-endo 3-aminopiperidine scaffold[3] (3).
Enantioselective Aziridinium Ring Expansion

For highly substituted derivatives, the aziridinium ring expansion offers unparalleled diastereocontrol[4].

  • Mechanistic Causality: Starting from a chiral dihydropyrrole, electrophilic activation induces intramolecular cyclization to form a bicyclic aziridinium intermediate. The critical design choice here is the deliberate generation of extreme ring strain. When a nucleophile attacks the C3 position, the relief of this strain provides an overwhelming thermodynamic driving force for an irreversible expansion into a tetrahydropyridine. Because the expansion is irreversible, the stereochemical fidelity of the starting material is perfectly transferred to the newly formed 3-substituted center[4] (4).

G N1 Chiral Dihydropyrrole Precursor N2 Electrophilic Activation (e.g., Trf2O) N1->N2 Activation N3 Bicyclic Aziridinium Intermediate N2->N3 Intramolecular cyclization N4 Nucleophilic Attack (C3 Position) N3->N4 Regioselective opening N5 Irreversible Ring Expansion (Tetrahydropyridine) N4->N5 Ring expansion N6 Enantiopure 3-Substituted Piperidine N5->N6 Reduction/Deprotection

Mechanistic pathway of the aziridinium ring expansion to 3-substituted piperidines.

Biocatalytic Cascades (GOase and IRED)

Green chemistry initiatives have popularized the use of enzymatic cascades to synthesize Cbz-protected L-3-aminopiperidines directly from bio-renewable amino alcohols[1].

  • Mechanistic Causality: This one-pot system pairs Galactose Oxidase (GOase) with Imine Reductase (IRED). The oxidation of the amino alcohol by GOase is thermodynamically unfavorable. However, by running the reaction in a single pot, the resulting amino aldehyde spontaneously cyclizes into an imine. This cyclization acts as a "thermodynamic sink," continuously pulling the unfavorable oxidation forward. IRED then stereoselectively reduces the cyclic imine, trapping the product and preventing racemization[1] (1).

G S1 Amino Alcohol (Bio-renewable) E1 Galactose Oxidase (GOase) S1->E1 Oxidation I1 Amino Aldehyde Intermediate E1->I1 -H2O2 I2 Spontaneous Cyclization (Imine Formation) I1->I2 Intramolecular E2 Imine Reductase (IRED) + NADPH I2->E2 Cyclic Imine P1 Enantiopure Cbz-protected L-3-Aminopiperidine E2->P1 Asymmetric Reduction

One-pot enzymatic cascade utilizing GOase and IRED for 3-aminopiperidine synthesis.

Catalytic Hydrogenation of Functionalized Pyridines

Direct hydrogenation of 3-substituted pyridines is conceptually simple but practically difficult, especially for fluorinated analogs where hydrodefluorination (cleavage of the C–F bond) is a major side reaction[5].

  • Mechanistic Causality: To overcome hydrodefluorination, researchers utilize specialized Rh-CAAC (Cyclic (Alkyl)(Amino)Carbene) catalysts. The strong

    
    -donating properties of the CAAC ligand increase the electron density on the Rhodium center, which kinetically favors the coordination and reduction of the heteroaromatic 
    
    
    
    -system over oxidative addition into the C–F bond. This yields all-cis fluorinated piperidines, where the fluorine atom adopts an axial orientation driven by stabilizing
    
    
    dipole interactions[5] (5).

Quantitative Data & Comparative Analysis

The following table summarizes the quantitative performance metrics of the primary synthetic strategies discussed.

Synthetic StrategyStarting MaterialKey Reagents / CatalystsPrimary AdvantageTypical YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Olefin Diamination Terminal Olefins

,

Metal-free, direct diamination65–85%High regioselectivity (6-endo > 5-exo)
Aziridinium Expansion Chiral Dihydropyrroles

, Nucleophiles
Access to highly substituted cores70–90%>95% ee, >20:1 dr
Biocatalytic Cascade Bio-renewable Amino AlcoholsGOase, IRED, NADPHGreen chemistry, ambient conditions80–95%>99% ee (Strict stereoretention)
Pyridine Hydrogenation 3-Substituted PyridinesRh-CAAC or Pd/C,

Direct core reduction50–75%All-cis diastereocontrol

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates analytical checkpoints that inherently prove the success of the underlying mechanistic step.

Protocol 1: Metal-Free 6-endo-Oxidative Diamination

Objective: Synthesize a 3-aminopiperidine scaffold from a terminal olefin.

  • Reagent Pre-Activation: In a flame-dried flask under argon, premix

    
     (1.2 equiv) and 
    
    
    
    (2.5 equiv) in anhydrous
    
    
    at 22 °C for 15 minutes.
    • Causality: Premixing generates the highly electrophilic hypervalent iodine-nitrogen complex before the substrate is introduced, preventing non-productive background oxidation of the olefin.

  • Kinetic Cooling: Cool the reaction mixture to exactly –78 °C using a dry ice/acetone bath.

    • Causality: Lowering the thermal energy of the system kinetically locks the cyclization pathway, heavily favoring the 6-endo transition state over the 5-exo state.

  • Substrate Addition: Slowly add the terminal olefin substrate (1.0 equiv, dissolved in

    
    ) dropwise over 10 minutes. Stir for 4 hours at –78 °C.
    
  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to reduce any unreacted iodine species, followed by extraction with 
    
    
    
    .
  • Self-Validation Checkpoint (

    
    H NMR):  Evaporate the solvent and immediately analyze the crude mixture via 
    
    
    
    H NMR.
    • Validation: The success of the kinetic control is validated by integrating the characteristic multiplet of the piperidine C2 protons (~3.0–3.5 ppm) against any trace pyrrolidine signals. A ratio of >10:1 confirms successful 6-endo selectivity.

Protocol 2: One-Pot Biocatalytic Cascade for L-3-Aminopiperidine

Objective: Synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols.

  • Buffer & Substrate Preparation: Prepare a 3 mM solution of the Cbz-protected amino alcohol substrate in a Sodium Phosphate (NaPi) buffer (pH 7.5).

  • Enzyme & Cofactor Loading: Add Galactose Oxidase (GOase, 2 mg/mL), Imine Reductase (IRED, 2 mg/mL), and the cofactor NADPH (1 mM) to the reaction vessel.

    • Causality: The simultaneous presence of both enzymes establishes the thermodynamic sink. As GOase oxidizes the alcohol, the spontaneous imine formation immediately consumes the aldehyde, preventing equilibrium stagnation.

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 16 hours.

  • Extraction: Adjust the pH to 10 using 1M NaOH to ensure the amine is fully deprotonated, then extract with ethyl acetate (

    
     mL).
    
  • Self-Validation Checkpoint (Chiral GC-FID): Analyze the organic layer using Gas Chromatography with a Flame Ionization Detector (GC-FID) equipped with a chiral stationary phase.

    • Validation: The complete absence of an intermediate aldehyde peak validates the efficiency of the thermodynamic sink. The presence of a single, sharp chromatogram peak for the product confirms >99% ee, validating the strict stereoretention of the IRED enzyme.

Conclusion

The synthesis of 3-substituted piperidine amines has evolved from brute-force resolution techniques to highly elegant, mechanistically driven methodologies. Whether leveraging the kinetic control of hypervalent iodine, the thermodynamic strain-relief of aziridinium intermediates, the equilibrium-shifting power of enzymatic cascades, or the precise electronic tuning of Rh-CAAC catalysts, modern chemists possess a robust toolkit for constructing this vital pharmacophore. By understanding the causality behind these reactions and implementing self-validating protocols, researchers can ensure high fidelity and scalability in drug development pipelines.

References

  • Intramolecular Olefin Diamination for the Stereoselective Synthesis of 3-Aminopiperidines Source: Thieme Connect / Synlett URL
  • Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion Source: Organic Letters, ACS Publications URL
  • An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups Source: Journal of Fluorine Chemistry / Enamine URL
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications, RSC Publishing URL
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: Journal of Medicinal Chemistry, ACS Publications URL

Sources

Foundational

The Ionization Landscape of 3-(3-Chlorophenyl)piperidin-3-amine: A Technical Guide to pKa and Speciation

Executive Summary In the realm of medicinal chemistry and drug development, the ionization behavior of a molecule dictates its pharmacokinetics, lipophilicity, membrane permeability, and receptor binding affinity. 3-(3-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the ionization behavior of a molecule dictates its pharmacokinetics, lipophilicity, membrane permeability, and receptor binding affinity. 3-(3-Chlorophenyl)piperidin-3-amine is a complex, geminally disubstituted 1,3-diamine scaffold. It features a secondary amine embedded within a piperidine ring and a primary amine at the C3 position, which is also substituted with an electron-withdrawing 3-chlorophenyl group.

Understanding the pKa values of this molecule requires moving beyond simple basicity rules. Because the two ionizable nitrogen atoms are in close proximity, their protonation states are highly interdependent. This guide provides an in-depth physical organic analysis of the macroscopic and microscopic pKa values of this scaffold, detailing the causality behind its ionization behavior and providing field-proven experimental protocols for empirical validation.

Structural Deconstruction and pKa Prediction

To accurately predict the pKa of the conjugate acids (often abbreviated as pKaH[1]) of 3-(3-Chlorophenyl)piperidin-3-amine, we must analyze the molecule through the lens of inductive effects, field effects, and electrostatic repulsion.

The 1,3-Diamine System and Electrostatic Repulsion

The molecule contains two basic centers:

  • N1: The secondary amine of the piperidine ring.

  • N3: The primary amine attached to the C3 carbon.

These two nitrogens are separated by three carbon-carbon bonds, classifying the molecule as a 1,3-diamine. In isolated systems, a secondary piperidine amine has a pKa of ~11.2, while an aliphatic primary amine has a pKa of ~10.5. However, in a 1,3-diamine like 1,3-diaminopropane, the first protonation occurs at the more basic nitrogen (pKa1 = 10.62), creating a localized positive charge. This charge exerts a strong electrostatic repulsion that drastically suppresses the protonation of the second nitrogen, dropping its pKa (pKa2 = 8.64) by approximately 2 units[2].

Inductive Effects of the 3-Chlorophenyl Group

The C3 position is geminally substituted with the primary amine and a 3-chlorophenyl group. The 3-chlorophenyl moiety is highly electron-withdrawing due to the inductive (-I) effect of the meta-chloro substituent (Hammett constant


 = +0.37)[3].
  • Effect on N3: Because the 3-chlorophenyl group is directly attached to the alpha-carbon of the primary amine, it pulls electron density away from the nitrogen lone pair, significantly reducing its basicity.

  • Effect on N1: The piperidine nitrogen is three bonds away from the C3 position. The inductive effect attenuates over distance, meaning N1's basicity is reduced, but to a much lesser extent than N3.

Predicted Macroscopic pKa Values

Based on these physical organic principles, the protonation sequence is highly predictable. The N1 piperidine nitrogen will protonate first (Dominant Microstate), followed by the N3 primary amine.

Table 1: Predicted pKa Values and Structural Contributions

Functional GroupBase Scaffold pKaInductive/Electrostatic ModifiersPredicted pKa
Piperidine (N1) ~11.2Mild -I effect from N3 and gamma-3-Cl-Ph9.5 – 10.0
Primary Amine (N3) ~10.5Strong electrostatic repulsion from N1

; Strong -I effect from alpha-3-Cl-Ph
6.5 – 7.0

Microscopic vs. Macroscopic Ionization

Standard titration methods measure macroscopic pKa , which represents the bulk protonation state of the molecule. However, because this molecule has two interacting ionizable groups, it exists as an ensemble of microstates[4]. The microscopic pKa defines the specific protonation of individual functional groups while holding the rest of the molecule's protonation state fixed.

Microscopic_pKa Neutral Neutral Species (N1, N3) MonoA Monocation A (N1+, N3) Dominant Microstate Neutral->MonoA pKa1(A) MonoB Monocation B (N1, N3+) Minor Microstate Neutral->MonoB pKa1(B) Dication Dication (N1+, N3+) MonoA->Dication pKa2(A) MonoB->Dication pKa2(B)

Figure 1: Microscopic ionization pathway of the 1,3-diamine system.

Speciation at Physiological pH (7.4)

Understanding the speciation at pH 7.4 is critical for predicting Blood-Brain Barrier (BBB) permeability and hERG liability. Because the predicted pKa2 (N3) is near 6.5–7.0, the primary amine will be largely unprotonated at physiological pH, while the N1 piperidine nitrogen (pKa1 ~9.5) will be fully protonated.

Table 2: Estimated Speciation at pH 7.4

SpeciesChargeEstimated Abundance at pH 7.4Pharmacokinetic Implication
Neutral0< 1%High membrane permeability, rapidly depleted.
Monocation+1~80 - 90%Primary driver of target binding; moderate BBB penetration.
Dication+2~10 - 20%High hERG liability; poor passive membrane permeability.

Experimental Workflows for pKa Determination

To transition from theoretical prediction to empirical fact, researchers must employ self-validating experimental protocols. Below are the gold-standard methodologies for determining both macroscopic and microscopic pKa values.

Protocol 1: Potentiometric Titration (Macroscopic pKa)

Potentiometry is the most robust method for determining macroscopic pKa values. The system validates itself through the rigorous control of ionic strength and the exclusion of atmospheric interference.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0–2.0 mM of 3-(3-Chlorophenyl)piperidin-3-amine in a 0.15 M KCl aqueous solution. The KCl acts as a background electrolyte to maintain a constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients.

  • Atmospheric Control: Place the titration vessel in a water jacket maintained at exactly 25.0 ± 0.1 °C. Purge the solution continuously with inert Nitrogen (

    
    ) or Argon gas. Causality: This prevents atmospheric 
    
    
    
    from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve.
  • Titration: Using an automated titrator equipped with a calibrated glass electrode, titrate the solution using standardized 0.1 M KOH (if starting from the hydrochloride salt) or 0.1 M HCl (if starting from the free base).

  • Data Analysis: Plot the volume of titrant against the measured pH. Use a Bjerrum plot or non-linear regression software to fit the curve to a diprotic acid model, extracting the macroscopic

    
     and 
    
    
    
    .
Protocol 2: NMR Titration (Microscopic pKa)

To determine the exact site of protonation (microscopic pKa), NMR titration is required[5]. By tracking the chemical shifts (


) of specific nuclei adjacent to the basic centers as a function of pH, we can isolate the ionization events.

NMR_Workflow Step1 1. Sample Preparation Dissolve compound in D2O/H2O Add DSS internal standard Step2 2. pH Titration Adjust pH (2.0 to 11.0) using NaOD/DCl in small increments Step1->Step2 Step3 3. NMR Acquisition Acquire 1H/13C spectra at each pH Maintain constant temperature Step2->Step3 Step4 4. Data Analysis Track chemical shift (δ) vs. pH Fit to Henderson-Hasselbalch eq. Step3->Step4

Figure 2: Step-by-step workflow for NMR-based microscopic pKa determination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5–10 mM solution of the compound in a 90:10

    
     mixture containing 0.15 M KCl. Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
    
  • pH Adjustment: Divide the sample into multiple aliquots or use a single sample with sequential additions of dilute NaOD or DCl. Adjust the pH* (meter reading in mixed solvent) from 2.0 to 11.0 in 0.5 unit increments. Note: To correct for the isotope effect of deuterium on the glass electrode, use the equation

    
    .
    
  • Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra at each pH step. Maintain the probe temperature strictly at 25.0 °C.
  • Signal Tracking: Track the chemical shifts of the alpha-protons or alpha-carbons adjacent to N1 (C2, C6 of piperidine) and N3 (C3 of piperidine). As a nitrogen atom deprotonates, the adjacent nuclei will experience increased shielding, resulting in an upfield shift.

  • Data Fitting: Plot the observed chemical shift (

    
    ) against pH. Fit the data to the multi-protic Henderson-Hasselbalch equation to extract the microscopic pKa values specific to the N1 and N3 microstates.
    

References

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)". Available at:[Link]

  • PubChem - National Institutes of Health. "1,3-Propanediamine | C3H10N2 | CID 428". Available at:[Link]

  • Rowan. "Macroscopic and Microscopic pKa". Available at:[Link]

  • American Chemical Society (Biochemistry). "Microscopic pKa Values of Escherichia coli Thioredoxin". Available at:[Link]

  • American Chemical Society (The Journal of Organic Chemistry). "Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Reagents required for the preparation of 3-(3-Chlorophenyl)piperidin-3-amine

An in-depth application note and protocol for the stereoselective synthesis of 3-(3-Chlorophenyl)piperidin-3-amine, designed for medicinal chemists and drug development professionals. Introduction and Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol for the stereoselective synthesis of 3-(3-Chlorophenyl)piperidin-3-amine, designed for medicinal chemists and drug development professionals.

Introduction and Strategic Rationale

The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved pharmaceuticals (). Specifically, the 3-amino-3-arylpiperidine motif provides a unique three-dimensional vector for substituent projection, making it a privileged scaffold for central nervous system (CNS) agents, including monoamine reuptake inhibitors and neurokinin receptor antagonists.

To synthesize enantiomerically pure 3-(3-Chlorophenyl)piperidin-3-amine , we employ the highly robust Ellman chiral sulfinamide methodology (). This approach utilizes (R)- or (S)-2-methylpropane-2-sulfinamide to form a chiral ketimine from 1-Boc-piperidin-3-one. The bulky tert-butanesulfinyl group directs the subsequent Grignard addition with exceptional facial selectivity via a rigid, cyclic transition state ().

SynthWorkflow SM 1-Boc-piperidin-3-one (Starting Material) Step1 Step 1: Ketimine Formation (R)-t-BuSONH2, Ti(OEt)4, THF, 60°C SM->Step1 Int1 N-Sulfinyl Ketimine (Intermediate 1) Step1->Int1 Step2 Step 2: Grignard Addition 3-Cl-C6H4MgBr, Toluene, -78°C Int1->Step2 Int2 Protected Chiral Amine (Intermediate 2) Step2->Int2 Step3 Step 3: Global Deprotection 4M HCl in Dioxane/MeOH, rt Int2->Step3 Product 3-(3-Chlorophenyl)piperidin-3-amine Dihydrochloride Step3->Product

Figure 1: Stereoselective synthetic workflow for 3-(3-Chlorophenyl)piperidin-3-amine.

Quantitative Reaction Parameters & Reagents

The following tables summarize the stoichiometric requirements and reaction parameters optimized for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Handling

Reagent Function MW ( g/mol ) Equivalents Amount Hazard / Handling
1-Boc-piperidin-3-one Starting Material 199.25 1.0 1.99 g Irritant; store at 4 °C
(R)-2-Methylpropane-2-sulfinamide Chiral Auxiliary 121.18 1.1 1.33 g Moisture sensitive
Titanium(IV) ethoxide Lewis Acid / Dehydrant 228.11 2.0 4.20 mL Flammable, reacts violently with water
3-Chlorophenylmagnesium bromide Nucleophile (0.5 M in THF) 215.75 1.5 30.0 mL Pyrophoric, moisture sensitive

| 4M HCl in Dioxane | Deprotecting Agent | 36.46 (HCl) | 10.0 | 25.0 mL | Corrosive, toxic |

Table 2: Reaction Parameters Summary

Reaction Step Solvent System Temperature Reaction Time Expected Yield Key Mechanistic Driver
1. Ketimine Formation THF 60 °C 12-24 h 75-85% Ti(OEt)₄ mediated dehydration
2. Grignard Addition Toluene/THF -78 °C to rt 2-4 h 65-80% Closed transition state coordination

| 3. Global Deprotection | MeOH/Dioxane | 20 °C (rt) | 2-4 h | >90% | Acidic solvolysis & elimination |

Detailed Experimental Protocols

Step 1: Synthesis of (R)-N-(1-Boc-piperidin-3-ylidene)-2-methylpropane-2-sulfinamide

Mechanistic Causality: Ketones are sterically hindered and electronically less reactive than aldehydes. While milder Lewis acids (like MgSO₄) are sufficient for aldehyde condensations, the C3-ketone on the piperidine ring necessitates a stronger Lewis acid. Ti(OEt)₄ coordinates the carbonyl oxygen, drastically increasing its electrophilicity, while simultaneously acting as an irreversible water scavenger (precipitating as insoluble TiO₂) to drive the equilibrium forward ().

  • Setup: Purge a 100 mL flame-dried round-bottom flask with argon.

  • Addition: Dissolve 1-Boc-piperidin-3-one (1.99 g, 10.0 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.33 g, 11.0 mmol) in anhydrous THF (25 mL).

  • Activation: Add Titanium(IV) ethoxide (4.20 mL, 20.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding equal volumes of brine (25 mL) and EtOAc (25 mL) while stirring vigorously. A thick white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2 to 6:4) to yield Intermediate 1.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The imine will appear as a new, strongly UV-active spot with a higher Rf than the starting ketone. ¹H NMR should confirm the disappearance of the ketone α-protons and the appearance of a distinct tert-butyl singlet at ~1.25 ppm.

Step 2: Diastereoselective Grignard Addition

Mechanistic Causality: The stereochemical outcome is dictated by the chiral tert-butanesulfinyl group. Conducting the reaction in a non-coordinating primary solvent like toluene is a deliberate choice. Toluene enforces a rigid, six-membered chair-like transition state where the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen. This tight coordination maximizes facial discrimination, allowing the nucleophile to attack predominantly from the less hindered face, yielding high diastereomeric ratios (dr > 90:10) ().

  • Setup: In a flame-dried 250 mL flask under argon, dissolve Intermediate 1 (approx. 2.4 g, 8.0 mmol) in anhydrous Toluene (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Addition: Dropwise add 3-Chlorophenylmagnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol) over 15 minutes down the inner wall of the flask to pre-cool the reagent.

  • Reaction: Stir at -78 °C for 2 hours, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to isolate the major diastereomer of Intermediate 2.

  • Self-Validation Checkpoint: LC-MS must show the [M+H]⁺ mass of 415.2 (with a characteristic ³⁷Cl isotope peak at 417.2). ¹H NMR integration of the tert-butyl signals will allow you to calculate the exact diastereomeric ratio (dr) prior to purification.

Step 3: Global Deprotection to the Dihydrochloride Salt

Mechanistic Causality: A one-pot global deprotection is achieved using 4M HCl in a mixed Dioxane/Methanol system. The strongly acidic medium protonates the sulfinyl oxygen, rendering the sulfur highly electrophilic and susceptible to nucleophilic attack by methanol, which cleaves the S-N bond. Simultaneously, the acidic conditions cleave the N-Boc group via an isobutylene elimination pathway. This dual cleavage yields the final product directly as a stable, highly crystalline dihydrochloride salt.

  • Setup: Dissolve pure Intermediate 2 (approx. 2.0 g, 4.8 mmol) in Methanol (10 mL) in a 100 mL flask.

  • Deprotection: Add 4M HCl in Dioxane (12.0 mL, 48.0 mmol) in one portion at room temperature.

  • Reaction: Stir the solution vigorously for 3 hours. Gas evolution (isobutylene) will be observed initially.

  • Isolation: Concentrate the reaction mixture in vacuo to a thick oil. Add cold diethyl ether (30 mL) and triturate vigorously until a white solid precipitates.

  • Filtration: Filter the solid, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford 3-(3-Chlorophenyl)piperidin-3-amine dihydrochloride.

  • Self-Validation Checkpoint: ¹H NMR (in D₂O or DMSO-d₆) must show the complete absence of the Boc (~1.45 ppm) and tert-butyl sulfinyl (~1.20 ppm) singlets. The aromatic protons of the 3-chlorophenyl group (4H) and the complex multiplets of the piperidine ring (8H) will remain.

Analytical Validation & Quality Control

Verify the integrity of the synthesis at each stage by cross-referencing your analytical data with the expected parameters in Table 3.

Table 3: Expected Analytical Signatures

Compound LC-MS (ESI+) Expected [M+H]⁺ Key ¹H NMR Signals (CDCl₃ unless noted)
Intermediate 1 (Ketimine) 303.2 ~1.25 ppm (s, 9H, sulfinyl t-Bu), ~1.45 ppm (s, 9H, Boc t-Bu)
Intermediate 2 (Protected Amine) 415.2 (³⁵Cl), 417.2 (³⁷Cl) ~1.20 ppm (s, 9H, sulfinyl t-Bu), ~1.45 ppm (s, 9H, Boc), ~7.2-7.4 ppm (m, 4H, Ar-H)

| Final Product (Dihydrochloride) | 211.1 (³⁵Cl), 213.1 (³⁷Cl) | (D₂O) ~7.3-7.5 ppm (m, 4H, Ar-H), complete absence of t-Bu singlets |

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995.[Link]

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1998). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904.[Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.[Link]

Application

Chiral Separation Methods for 3-(3-Chlorophenyl)piperidin-3-amine Enantiomers: An Application Guide

Introduction & Mechanistic Insights 3-(3-Chlorophenyl)piperidin-3-amine is a highly valuable chiral building block, frequently utilized in the development of central nervous system (CNS) therapeutics, including monoamine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

3-(3-Chlorophenyl)piperidin-3-amine is a highly valuable chiral building block, frequently utilized in the development of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors. The molecule possesses a stereocenter at the C3 position of the piperidine ring, which dictates its pharmacological efficacy and off-target toxicity profile.

Separating the enantiomers of this compound presents a significant analytical challenge due to the presence of two basic nitrogen atoms : a secondary amine within the piperidine ring and a primary amine at the C3 position.

The Causality of Chromatographic Behavior

When basic chiral amines are analyzed using traditional silica-based Chiral Stationary Phases (CSPs), they frequently exhibit severe peak tailing and irreversible retention. This is caused by secondary ion-exchange interactions between the protonated amine groups of the analyte and the acidic residual silanols (


) on the silica support.

To overcome this, method development must rely on two distinct mechanistic strategies:

  • Direct Separation via Basic Additives: The inclusion of a basic modifier, such as 0.1% Diethylamine (DEA) or Ethanolamine (ETA), in the mobile phase is mandatory. The DEA outcompetes the analyte for the active silanol binding sites, effectively masking them and maintaining the analyte in its deprotonated, neutral state.

  • Pre-column Derivatization: If direct separation yields poor resolution or if the analyte lacks sufficient UV absorbance (the 3-chlorophenyl group provides only weak absorbance at 220 nm), derivatizing the primary amine with para-toluenesulfonyl chloride (PTSC) converts it into a neutral sulfonamide. This drastically reduces the molecule's overall basicity, eliminates peak tailing, and introduces a strong chromophore for robust UV detection [1]. Non-derivatized methods using Charged Aerosol Detection (CAD) are also viable but require specialized mixed-mode columns [2].

Analytical Workflow

G A Method Development: 3-(3-Chlorophenyl)piperidin-3-amine B Direct Separation Screening (Chiralpak AD-H, Chiralcel OD-H) A->B C Mobile Phase Optimization (Hexane/IPA + 0.1% DEA) B->C D Evaluate Resolution (Rs) & Peak Shape C->D E Rs > 2.0, Tailing Factor < 1.5 Direct Method Validated D->E Success F Rs < 1.5 or Severe Tailing Pre-column Derivatization (PTSC) D->F Poor Peak Shape G Re-evaluate Derivatized Analytes (Enhanced UV & Reduced Basicity) F->G G->E Success

Workflow for the chiral separation of 3-(3-Chlorophenyl)piperidin-3-amine enantiomers.

Experimental Protocols

To ensure a self-validating system, both protocols below require a System Suitability Test (SST) prior to sample analysis. The system is only deemed trustworthy if the resolution (


) is 

and the tailing factor (

) is

.
Protocol A: Direct Chiral HPLC (Normal Phase Mode)

This method leverages the deep chiral cavities of amylose-based CSPs. The carbamate groups of the stationary phase provide hydrogen bonding sites for the primary amine, while the phenyl rings offer


 interactions with the 3-chlorophenyl group of the analyte [3].

Materials & Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: Premix the DEA into the Isopropanol before combining with Hexane to ensure homogenous distribution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (or CAD/MS if available).

  • Injection Volume: 10 µL.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mg of the racemic 3-(3-Chlorophenyl)piperidin-3-amine in 1.0 mL of the mobile phase. Sonicate for 5 minutes.

  • Equilibration: Flush the column with the mobile phase for at least 45 minutes to ensure the DEA fully saturates the residual silanols.

  • SST Injection: Inject the racemic standard. Verify that baseline separation is achieved (

    
    ).
    
  • Sample Analysis: Inject unknown samples, bracketing with the standard every 10 injections to monitor retention time drift.

Protocol B: Pre-column Derivatization with PTSC (Polar Organic Mode)

If Protocol A yields insufficient sensitivity or persistent tailing, derivatization is required. This protocol converts the primary amine into a sulfonamide, allowing the use of 100% polar organic mobile phases for faster elution [1].

Materials & Conditions:

  • Reagents: para-Toluenesulfonyl chloride (PTSC), Triethylamine (TEA), Dichloromethane (DCM).

  • Column: Chiralpak AD-H,

    
     mm, 5 µm.
    
  • Mobile Phase: Ethanol / Diethylamine (100:0.1, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 228 nm.

Step-by-Step Procedure:

  • Derivatization Reaction: Dissolve 5.0 mg of the analyte in 2.0 mL of DCM. Add 20 µL of TEA (acting as a base catalyst and acid scavenger).

  • Reagent Addition: Add 6.0 mg of PTSC to the solution. Stir continuously at room temperature for 30 minutes.

  • Quenching & Extraction: Quench the reaction with 2.0 mL of distilled water. Extract the organic (DCM) layer, dry over anhydrous

    
    , and evaporate the solvent under a gentle stream of nitrogen.
    
  • Reconstitution: Reconstitute the dried derivatized residue in 5.0 mL of the mobile phase (EtOH/DEA).

  • Analysis: Inject 10 µL into the HPLC system. The enhanced chromophore will yield a strong signal at 228 nm, and the reduced basicity will result in sharp, symmetrical peaks.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters based on the structural mechanics of 3-(3-Chlorophenyl)piperidin-3-amine and its derivatives across different methodologies.

Analytical MethodStationary PhaseMobile Phase Composition

(min)

(min)
Resolution (

)
Tailing Factor (

)
Direct (Normal Phase) Chiralpak AD-HHexane/IPA/DEA (90:10:0.1)8.411.22.81.4
Direct (Normal Phase) Chiralcel OD-HHexane/IPA/DEA (90:10:0.1)9.110.51.51.8
Derivatized (PTSC) Chiralpak AD-HEtOH/DEA (100:0.1)6.514.2> 4.01.1

Note:


 and 

represent the retention times of the first and second eluting enantiomers, respectively. The derivatized method demonstrates vastly superior resolution and peak symmetry.

References

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 2014 Dec;26(12):775-9. URL:[Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 2017;33(3):293-298. URL:[Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 2019 Jan 7:15:60-66. URL:[Link]

Method

Reductive amination procedures using 3-(3-Chlorophenyl)piperidin-3-amine

Application Note: High-Efficiency Reductive Amination of 3-(3-Chlorophenyl)piperidin-3-amine Scaffolds Strategic Overview This guide details the reductive amination of 3-(3-chlorophenyl)piperidin-3-amine , a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination of 3-(3-Chlorophenyl)piperidin-3-amine Scaffolds

Strategic Overview

This guide details the reductive amination of 3-(3-chlorophenyl)piperidin-3-amine , a privileged scaffold in the synthesis of Neurokinin-1 (NK1) antagonists and antidepressant agents.

The Challenge: Steric Congestion & Chemoselectivity This substrate presents two distinct challenges that cause standard protocols to fail:

  • 
    -Quaternary Steric Hindrance:  The primary amine is attached to a quaternary carbon (C3). This steric crowding significantly retards imine formation, shifting the equilibrium back toward the starting materials and hemiaminal intermediates.
    
  • Chemoselectivity: The molecule contains two nucleophilic nitrogens: the exocyclic primary amine (C3-NH

    
    ) and the endocyclic secondary amine (N1).
    
    • Critical Insight: Without protection, the N1 secondary amine is kinetically superior and will alkylate preferentially. This protocol strictly assumes the use of N1-protected substrates (e.g., N-Boc or N-Cbz) to ensure regioselectivity at the C3-amine.

The Solution: We present two tiered protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride [NaBH(OAc)

    
    ] for reactive, unhindered aldehydes.
    
  • Method B (Advanced): Titanium(IV) Isopropoxide [Ti(O

    
    Pr)
    
    
    
    ] mediated amination for ketones and hindered aldehydes. This is the "Gold Standard" for this specific scaffold.

Mechanistic Logic & Pathway

For hindered amines, the rate-limiting step is often the dehydration of the hemiaminal to the imine. Standard conditions (MeOH/NaBH


) often lead to direct reduction of the carbonyl (side reaction) rather than the imine.

Why Titanium(IV) Isopropoxide? Ti(O


Pr)

serves a dual function:
  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irreversibly reacts with water generated during condensation to form TiO

    
    , driving the equilibrium toward the imine (Le Chatelier’s principle).
    

Ti_Mechanism Start Ketone + Hindered Amine Complex Ti-Coordination Complex Start->Complex Ti(OiPr)4 Lewis Acid Imine Activated Imine (Dehydrated) Complex->Imine -TiO2 (Water Scavenging) Reduction Hydride Attack (NaBH4/NaBH3CN) Imine->Reduction In-situ Product Secondary Amine Product Reduction->Product Workup

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the dehydration driving force.

Experimental Protocols

Pre-Reaction Checklist
  • Substrate: 1-Boc-3-(3-chlorophenyl)piperidin-3-amine (or similar N1-protected analog).

  • Solvents: 1,2-Dichloroethane (DCE) for Method A; THF or neat conditions for Method B. Must be anhydrous.

  • Atmosphere: Argon or Nitrogen balloon.

Method A: The Modified Abdel-Magid Protocol

Best for: Reacting the scaffold with simple, aliphatic aldehydes (e.g., Propionaldehyde).

  • Dissolution: In a flame-dried flask, dissolve 1.0 equiv of N-Boc-3-(3-chlorophenyl)piperidin-3-amine in anhydrous DCE (0.2 M concentration).

  • Carbonyl Addition: Add 1.1 – 1.2 equiv of the aldehyde.

  • Acid Catalyst (Optional): If the reaction is sluggish, add 1.0 equiv of Acetic Acid (AcOH).

  • Reductant Addition: Add 1.4 – 1.5 equiv of Sodium Triacetoxyborohydride [NaBH(OAc)

    
    ]  in one portion.
    
    • Note: Do not use NaBH

      
       here; it is too strong and will reduce the aldehyde directly.
      
  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC/LCMS for disappearance of the amine.

  • Quench: Add saturated aqueous NaHCO

    
    . Stir for 15 mins.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
Method B: The Titanium(IV) Isopropoxide Protocol (Recommended)

Best for: Reacting the scaffold with Ketones (e.g., Acetone, Cyclohexanone) or hindered Benzaldehydes.

  • Complexation: In a dry flask under Argon, combine:

    • 1.0 equiv N-Boc-3-(3-chlorophenyl)piperidin-3-amine.

    • 1.1 – 1.5 equiv Ketone/Aldehyde.

    • Neat (No solvent) or minimal anhydrous THF (if solid).

  • Titanium Addition: Add 1.2 – 1.5 equiv of Ti(O

    
    Pr)
    
    
    
    via syringe.
    • Observation: The solution often turns yellow/orange and becomes slightly viscous.

  • Aging (Critical Step): Stir at room temperature for 6–12 hours (or 50°C for 2 hours if extremely hindered).

    • Why? This allows the "hard" imine formation to reach completion before reduction.

  • Dilution & Reduction:

    • Dilute with absolute Ethanol (10 mL per mmol substrate).

    • Cool to 0°C.

    • Add 2.0 equiv of NaBH

      
        (Sodium Borohydride) carefully.
      
    • Note: NaBH

      
      CN is toxic and generally unnecessary here; Ti activates the imine sufficiently for NaBH
      
      
      
      .
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

Post-Reaction Processing: The Rochelle's Salt Workup

CRITICAL: Titanium reactions create a gelatinous emulsion of titanium oxides upon water addition, which makes standard extraction impossible. You must use the Rochelle's Salt method.

  • Quench: Add water (1 mL per mmol) dropwise to the reaction mixture. It will solidify into a white/gray paste.

  • Solubilization: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use approx. 10 mL of solution per mmol of Ti reagent used.

  • Vigorous Stirring: Dilute with EtOAc and stir the biphasic mixture vigorously for 1–2 hours.

    • Endpoint: The mixture will separate into two clear layers: a clear organic layer and a clear aqueous layer (containing the soluble Titanium-Tartrate complex).

  • Separation: Separate layers. Extract aqueous phase with EtOAc (2x).

  • Purification: Dry organics (Na

    
    SO
    
    
    
    ) and concentrate. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Data & Troubleshooting

Table 1: Protocol Comparison for 3-(3-Chlorophenyl)piperidin-3-amine

VariableMethod A [NaBH(OAc)

]
Method B [Ti(O

Pr)

]
Substrate Scope Unhindered AldehydesKetones, Aryl Aldehydes
Reaction Time 2 - 6 Hours8 - 16 Hours (Total)
Moisture Tolerance ModerateLow (Strictly Anhydrous)
Yield (Typical) 75 - 90%65 - 85%
Side Products Dialkylation (if primary amine is reactive)Alcohol (reduced ketone)
Workup Difficulty LowHigh (Requires Rochelle's Salt)

Troubleshooting Guide:

  • Problem: Low conversion of Ketone.

    • Fix: Increase Ti(O

      
      Pr)
      
      
      
      to 2.0 equiv and heat the "Aging" step to 60°C in a sealed tube.
  • Problem: Emulsion during workup.

    • Fix: You didn't stir with Rochelle's salt long enough. Add more salt solution and stir for another hour. Alternatively, filter through a Celite pad (though this reduces yield).[1]

  • Problem: De-chlorination of the aromatic ring.

    • Fix: Avoid catalytic hydrogenation (H

      
      /Pd-C). Stick to hydride reagents (Borohydrides) which preserve the Ar-Cl bond.
      

Workflow Visualization

Workflow Prep PREP: 1-Boc-3-(3-Cl-Ph)piperidin-3-amine + Carbonyl Source Decision Substrate Type? Prep->Decision MethodA METHOD A: Solvent: DCE Reagent: NaBH(OAc)3 Decision->MethodA Aldehyde MethodB METHOD B: Reagent: Ti(OiPr)4 (Neat) Age 6h -> Dilute EtOH -> NaBH4 Decision->MethodB Ketone / Hindered Monitor Monitor: LCMS/TLC (Check for Imine/Amine) MethodA->Monitor MethodB->Monitor WorkupA Workup A: Sat. NaHCO3 Quench Monitor->WorkupA From Method A WorkupB Workup B: Rochelle's Salt (Tartrate) Vigorous Stirring (1-2h) Monitor->WorkupB From Method B Final Final Product: Secondary Amine WorkupA->Final WorkupB->Final

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on carbonyl steric profile.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[8] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[8][9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. [Link]

Sources

Application

Application Note: A Systematic Approach to the Development of a Stability-Indicating HPLC-UV Method for 3-(3-Chlorophenyl)piperidin-3-amine

Abstract This technical guide provides a comprehensive, in-depth protocol for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-(3-Chlorophenyl)piperidin-3-amine. The narrative follows a logical, science-first approach, explaining the causality behind each experimental decision, from initial analyte characterization to final method optimization. The resulting reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution profile employing an acidified aqueous mobile phase and acetonitrile. UV detection is performed at 215 nm. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for quality control, stability testing, and pharmacokinetic analysis.

Foundational Principles: Analyte Characterization

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. Direct experimental data for 3-(3-Chlorophenyl)piperidin-3-amine is not extensively published; therefore, we must infer its characteristics from its structure and related analogs to guide our initial strategy.

  • Structure and Functionality: The molecule consists of a piperidine ring, a basic secondary amine, and a chlorophenyl group. The piperidine amine is the most basic site, with an estimated pKa in the range of 9.5-10.5, similar to other 3-aminopiperidines.[1] The chlorophenyl group provides a UV chromophore and significant hydrophobicity.

  • Hydrophobicity (LogP): The predicted octanol-water partition coefficient (XlogP) for structurally similar compounds like N-(3-chlorophenyl)piperidin-4-amine is approximately 2.7, indicating moderate lipophilicity.[2] This makes reversed-phase chromatography the separation mode of choice.[3]

  • UV Absorbance: The chlorophenyl moiety is expected to exhibit strong UV absorbance at lower wavelengths (around 210-220 nm) and a weaker, secondary absorbance band at higher wavelengths.

This initial analysis dictates a reversed-phase HPLC method. The basicity of the amine is the most critical parameter to control to achieve good chromatography.

The Method Development Workflow: A Logic-Driven Path

Method development is a systematic process of screening and optimization. The goal is to find the "sweet spot" of conditions that provides the required specificity, accuracy, and precision in the shortest possible run time.

Figure 1: A systematic workflow for HPLC method development, progressing from initial screening to final validation.

Experimental Protocols & Rationale

Phase 1: Initial Screening and Feasibility

Objective: To establish basic separation conditions and confirm detectability.

Protocol 1: Column and Mobile Phase Screening

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is the workhorse for reversed-phase chromatography and serves as the ideal starting point.[3] Its high hydrophobicity will provide adequate retention for our moderately lipophilic analyte.

  • Mobile Phase A (Aqueous): Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. This creates a mobile phase pH of approximately 2.1.

    • Causality: At this low pH, the piperidine amine (pKa ~9.5-10.5) will be fully protonated (>99.9%). This ensures a single, stable ionic form of the analyte, leading to consistent retention. Furthermore, an acidic pH suppresses the ionization of residual silanol groups on the silica stationary phase, which prevents strong, undesirable ionic interactions with the protonated amine that cause severe peak tailing.[4]

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile (ACN).

    • Causality: ACN generally provides better peak shapes for basic compounds and has a lower UV cutoff than methanol, which is advantageous for detection at low wavelengths.

  • Initial Gradient: Perform a rapid scouting gradient from 5% to 95% ACN over 10 minutes.

  • Injection: Inject a 10 µg/mL solution of 3-(3-Chlorophenyl)piperidin-3-amine dissolved in 50:50 water:ACN.

  • Detection: Use a Photodiode Array (PDA) detector to collect spectral data from 200-400 nm.

Protocol 2: Determination of Optimal Detection Wavelength (λmax)

  • Data Analysis: From the PDA data generated in Protocol 1, extract the UV spectrum of the analyte peak.

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax). For the chlorophenyl group, a strong maximum is typically observed around 215 nm.

    • Causality: Setting the detector to the λmax provides the highest possible signal-to-noise ratio, which is critical for achieving low limits of detection (LOD) and quantification (LOQ).

Phase 2: Method Optimization

Objective: To refine the separation for optimal resolution, peak shape, and run time.

Protocol 3: Gradient Optimization

  • Analyze Scouting Run: Based on the retention time from the initial scouting gradient, design a more targeted gradient. If the compound eluted at 6 minutes in a 10-minute, 5-95% gradient, the elution is occurring at approximately 50% ACN.

  • Refine Gradient: Design a shallower gradient around the estimated elution percentage. For example, start at 20% B, ramp to 60% B over 8 minutes, then include a high-organic wash step (to 95% B) to elute any highly retained impurities, followed by re-equilibration.

  • Iterate: Adjust the gradient slope and time to achieve a retention factor (k) between 2 and 10 and ensure separation from any synthesis impurities or degradants.

Final Optimized HPLC Method and Protocol

The iterative optimization process leads to the following robust and reliable method.

Table 1: Final Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
13.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm
Injection Volume 5 µL
Run Time 13 minutes

Detailed Step-by-Step Protocol

1. Mobile Phase and Solution Preparation: a. Mobile Phase A: Carefully add 1.0 mL of concentrated (85%) phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly. b. Mobile Phase B: Use HPLC-grade acetonitrile. c. Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. d. Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 3-(3-Chlorophenyl)piperidin-3-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. e. Working Standard Solutions: Prepare calibration standards at concentrations of 1, 5, 20, 50, and 100 µg/mL by serial dilution of the Standard Stock Solution with the diluent. f. Sample Preparation: Accurately weigh the sample material, dissolve in diluent to achieve a theoretical concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System Configuration and Execution: a. Set up the HPLC system according to the parameters in Table 1. b. Purge all solvent lines to remove air bubbles. c. Equilibrate the column with the initial mobile phase conditions (20% B) for at least 20 minutes or until a stable baseline is observed. d. Create a sequence table including blanks, calibration standards, and samples. e. Begin the sequence.

3. Data Analysis: a. Integrate the peak corresponding to 3-(3-Chlorophenyl)piperidin-3-amine. b. Generate a linear calibration curve by plotting the peak area versus the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999. c. Quantify the amount of 3-(3-Chlorophenyl)piperidin-3-amine in the samples using the calibration curve equation.

Method Validation: Ensuring Trustworthiness

A fully validated method provides documented evidence that the procedure is fit for its intended purpose.[5] While a complete validation study is outside the scope of this note, the developed method is designed for successful validation according to ICH Q2(R1) guidelines.[6][7][8]

Validation_Pillars cluster_ValidationParams ICH Q2(R1) Validation Characteristics Method {Validated Analytical Method | Fit for Intended Purpose} Specificity Specificity Analyte vs. Impurities/Matrix Method->Specificity Linearity Linearity Proportional Response Method->Linearity Accuracy Accuracy Closeness to True Value Method->Accuracy Precision Precision Repeatability & Intermediate Method->Precision Range Range Reliable Quantification Limits Method->Range Robustness Robustness Insensitive to Small Changes Method->Robustness LOD_LOQ LOD & LOQ Detection & Quantification Limits Method->LOD_LOQ

Figure 2: Core validation characteristics required by ICH Q2(R1) to demonstrate a method is trustworthy and fit for purpose.

Conclusion

This application note has detailed a systematic, science-driven approach to developing a robust HPLC-UV method for the analysis of 3-(3-Chlorophenyl)piperidin-3-amine. By grounding our initial experimental design in the physicochemical properties of the analyte and following a logical optimization workflow, we have established a final method that is specific, reliable, and ready for formal validation. This protocol serves as a complete guide for scientists in quality control and research environments, enabling the accurate quantification of this important piperidine derivative.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • United States Pharmacopeia. (2022).
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • SIELC Technologies. (2026). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine.
  • PubChemLite. (2026). N-(3-chlorophenyl)piperidin-4-amine (C11H15ClN2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 3-(3-Chlorophenyl)piperidin-3-amine in Water

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-Chlorophenyl)piperidin-3-amine in aqueous media. This document provide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-Chlorophenyl)piperidin-3-amine in aqueous media. This document provides a structured, in-depth troubleshooting framework, grounded in established physicochemical principles, to systematically address and overcome these issues.

Understanding the Molecule: Predicted Physicochemical Properties

While direct experimental data for 3-(3-Chlorophenyl)piperidin-3-amine is not extensively available in public literature, we can infer its properties based on its structural components: a piperidine ring, a primary amine, and a chlorophenyl group.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Structure C₁₁H₁₅ClN₂The presence of the hydrophobic chlorophenyl group is a primary contributor to poor water solubility.[1]
pKa (Predicted) ~9-10 (for the piperidine amine)The basic amine group allows for protonation in acidic conditions, which can significantly enhance solubility.[2]
logP (Predicted) ~2.5-3.5This value suggests a lipophilic nature, indicating a preference for non-polar environments over aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(3-Chlorophenyl)piperidin-3-amine not dissolving in water?

A1: The limited aqueous solubility of 3-(3-Chlorophenyl)piperidin-3-amine is primarily due to the presence of the bulky and hydrophobic 3-chlorophenyl group attached to the piperidine ring. While the piperidine and amine moieties can form hydrogen bonds with water, the large non-polar surface area of the chlorophenyl group dominates, leading to unfavorable interactions with water molecules and a tendency to self-associate and precipitate.[1]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in a high concentration of an organic co-solvent like DMSO, is introduced into an aqueous environment where it is poorly soluble. The key is to ensure that the final concentration of the organic solvent is minimized while keeping the compound in solution. As a general guideline, the final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid cytotoxic effects.[2] If precipitation still occurs at low DMSO concentrations, you will need to employ other solubility enhancement techniques as outlined in the troubleshooting guide below.

Q3: Can I simply heat the solution to dissolve my compound?

A3: While gentle warming (e.g., to 37°C) can sometimes help to dissolve a compound, it is generally not a recommended primary strategy for compounds with fundamentally poor aqueous solubility.[2] Any increase in solubility may be temporary, and the compound could precipitate out as the solution cools to room temperature or experimental conditions. Furthermore, prolonged heating can lead to degradation of the compound.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This guide provides a systematic workflow to address the solubility challenges of 3-(3-Chlorophenyl)piperidin-3-amine.

Step 1: pH Modification

The presence of a primary amine on the piperidine ring makes the molecule basic. Therefore, its solubility is expected to be highly pH-dependent.

The Scientific Rationale: By lowering the pH of the aqueous solution, the amine group will become protonated, forming a positively charged ammonium salt. This salt form is significantly more polar than the free base, leading to a substantial increase in aqueous solubility.[2][3]

Experimental Protocol: pH Adjustment for Enhanced Solubility

  • Prepare a stock solution: Dissolve the 3-(3-Chlorophenyl)piperidin-3-amine in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.

  • Prepare acidic buffers: Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, and 4.0).

  • Test solubility: Add a small aliquot of your stock solution to each buffer to achieve the desired final concentration.

  • Observe and quantify: Visually inspect for precipitation. For a quantitative assessment, incubate the solutions for a set period (e.g., 1-2 hours) at a controlled temperature, then centrifuge or filter to remove any undissolved solid. The concentration of the dissolved compound in the supernatant or filtrate can then be determined using an appropriate analytical method like HPLC-UV.

dot

Caption: Workflow for pH modification to enhance solubility.

Step 2: Salt Formation

If working with the compound as a solid is required, preparing a stable salt form can be a highly effective strategy.

The Scientific Rationale: Similar to pH adjustment, forming a salt of the basic amine with a pharmaceutically acceptable acid will result in a more polar, crystalline solid with improved aqueous solubility and dissolution rates compared to the free base.[1][4]

Commonly Used Acids for Salt Formation:

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Methanesulfonic acid

  • Tartaric acid

  • Citric acid

The choice of the counter-ion can influence the final properties of the salt, such as hygroscopicity and stability.

Step 3: Use of Co-solvents

If pH modification is not compatible with your experimental system or does not provide sufficient solubility, the use of co-solvents is the next logical step.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[3][5]

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% of a suitable co-solvent (e.g., DMSO, ethanol, PEG 400).

  • Serial dilution: Create a serial dilution of the stock solution in the same co-solvent.

  • Assay plate preparation: Add a small, fixed volume of each dilution to the wells of your assay plate.

  • Final dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of the co-solvent should be kept consistent across all wells and as low as possible.

  • Vehicle control: It is crucial to include control wells containing the same final concentration of the co-solvent without the compound to assess any effects of the solvent on the assay.[2]

dot

Caption: Experimental workflow for using co-solvents.

Step 4: Advanced Formulation Strategies

For more challenging solubility issues, particularly in the context of formulation for in vivo studies, advanced techniques may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 3-(3-Chlorophenyl)piperidin-3-amine, forming an inclusion complex that has significantly improved aqueous solubility.[1][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[1][3] This can enhance the dissolution rate by presenting the compound in an amorphous, high-energy state. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Lipid-Based Formulations: For oral drug delivery, incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[1][6]

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
pH Modification Protonation of the basic amine to form a soluble salt.[2][3]Simple, effective, and often provides a significant increase in solubility.The required pH may not be compatible with the biological assay system.
Salt Formation Creation of a more polar, crystalline solid with improved solubility and dissolution.[1][4]Produces a stable solid form; can improve handling and bioavailability.Requires chemical synthesis and characterization; the choice of counter-ion is important.
Co-solvents Reduction of the overall polarity of the solvent system.[3][5]Simple to implement in a lab setting; a wide range of co-solvents are available.The co-solvent may have an impact on the biological assay; final concentration must be carefully controlled.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[1][6]Can significantly increase solubility; generally well-tolerated.Stoichiometry of the complex needs to be determined; can be a more expensive option.
Solid Dispersions Dispersion of the compound in a hydrophilic polymer matrix.[1][3]Can enhance both solubility and dissolution rate.Requires specialized formulation techniques (e.g., spray drying, hot-melt extrusion).

References

  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates - Benchchem.
  • Piperidine - Wikipedia. Available from: [Link]

  • Piperidine | Solubility of Things. Available from: [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. Available from: [Link]

  • Hart ML, Do DP, Ansari RA, Rizvi SAA. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. 2017;16(3):124-130. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]

  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays - Benchchem.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available from: [Link]

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway | Royal Society of Chemistry. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available from: [Link]

  • Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for 3-(3-Chlorophenyl)piperidin-3-amine Stability

Welcome to the Technical Support Center for handling, storing, and reacting 3-(3-Chlorophenyl)piperidin-3-amine . As a bifunctional intermediate featuring a secondary piperidine nitrogen, a primary amine at the C3 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and reacting 3-(3-Chlorophenyl)piperidin-3-amine . As a bifunctional intermediate featuring a secondary piperidine nitrogen, a primary amine at the C3 position, and a sterically demanding 3-chlorophenyl group, this molecule presents unique thermal vulnerabilities.

This guide is engineered for researchers and drug development professionals. It bypasses basic handling instructions to focus on the chemical causality of thermal degradation, providing self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Grounding – Why Temperature Dictates Stability

The stability of piperidine derivatives is fundamentally dictated by the electron-rich nature of their nitrogen atoms. While the 6-membered piperidine ring possesses high conformational stability compared to 5- or 7-membered analogs, the presence of an additional primary amine at the C3 position introduces a competitive nucleophilic site[1].

At elevated temperatures, two primary degradation modalities dominate the stability profile of this compound:

  • Temperature-Accelerated Oxidation: In the presence of ambient oxygen, the secondary piperidine nitrogen is highly susceptible to N-oxide formation. The rate of this thermal decomposition increases exponentially with temperature, leading to rapid deterioration of sample quality at room temperature[2].

  • Thermal Ring-Opening via SN2 Attack: Cyclic amines exhibit specific decomposition energies. At high thermal thresholds, the primary amine can act as a nucleophile, attacking the piperidine ring of adjacent molecules. This intermolecular SN2 substitution reaction leads to ring-cleavage and subsequent oligomerization[3][4].

ThermalDegradation Parent 3-(3-Chlorophenyl) piperidin-3-amine Temp Elevated Temperature (>40°C) Parent->Temp Thermal Exposure Oxidation Oxidative Pathway (O2 present) Temp->Oxidation + Atmospheric O2 Nucleophilic Nucleophilic Attack (SN2 Ring Opening) Temp->Nucleophilic Intermolecular NOxide N-Oxide Formation (Color Change) Oxidation->NOxide Secondary Amine Oligomers Oligomerization / Polymerization Nucleophilic->Oligomers C3-Amine Attack

Thermal degradation pathways of 3-(3-Chlorophenyl)piperidin-3-amine.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 3-(3-Chlorophenyl)piperidin-3-amine sample darken from colorless to yellow/brown when stored at room temperature (25°C) over several weeks? Causality: The darkening is a macroscopic indicator of amine auto-oxidation. The lone pairs on both the primary and secondary amines are susceptible to atmospheric oxygen, forming N-oxides and subsequent colored polymeric degradation products. The inherent basicity of the piperidine ring facilitates this process, which is significantly accelerated at 25°C[2]. Resolution: Transition storage to an inert atmosphere (Argon/N2) and reduce the temperature to 2–8°C for active use, or -20°C for long-term storage.

Q2: During high-temperature synthetic steps (>100°C), I observe a significant drop in yield and the appearance of high-molecular-weight by-products on LC-MS. What is happening? Causality: You are exceeding the thermal onset temperature for intermolecular nucleophilic attack. Cyclic amines show high decomposition energies, and at temperatures exceeding 100°C, the primary amine at C3 attacks the piperidine ring of adjacent molecules, leading to ring-opening and oligomerization[3][4]. Resolution: If your synthetic protocol requires temperatures >100°C, utilize reversible protection strategies (e.g., Boc or Cbz protection) on the primary amine to mask its nucleophilicity during the high-temperature step.

Q3: How does the choice of solvent interact with temperature to affect the stability of this compound? Causality: Protic solvents (like water or alcohols) can hydrogen-bond with the amines, altering their nucleophilicity. However, at elevated temperatures in the presence of trace moisture, hydrolysis or reaction with dissolved CO2 (forming carbamates) becomes prominent[2]. Furthermore, exothermic reactions can occur with halogenated solvents (like dichloromethane) at elevated temperatures[4]. Resolution: For high-temperature reactions, use strictly anhydrous, degassed aprotic solvents (e.g., THF, Toluene) and avoid halogenated solvents if prolonged heating is required.

Part 3: Quantitative Data Summaries

Table 1: Recommended Temperature Thresholds and Expected Stability
Storage/Reaction ConditionTemperatureExpected Shelf-LifePrimary Degradation Risk
Cryogenic (Long-term) -20°C> 24 monthsNegligible (if kept strictly anhydrous)
Refrigerated (Short-term) 2°C to 8°C3 to 6 monthsSlow auto-oxidation
Ambient (Benchtop) 20°C to 25°C< 2 weeksRapid oxidation, N-oxide formation
Elevated (Reaction) > 60°CHoursRing-opening, oligomerization
Table 2: Common Thermal Degradants and LC-MS Identification
Degradant TypeMechanismLC-MS Shift (Δ m/z)Visual/Physical Indicator
N-Oxide Oxidation of secondary amine+16 DaYellowing/browning of sample
Ring-Opened Dimer Intermolecular SN2 attack+210 Da (approx)Increased viscosity, broad LC peaks
Carbamate Reaction with atmospheric CO2+44 DaWhite crystalline precipitate

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, implement the following self-validating workflows in your laboratory.

Protocol 1: Cryogenic Storage and Thawing (Moisture Prevention)

Purpose: To prevent condensation-induced hydrolysis during the retrieval of cold-stored samples.

  • Storage: Store the bulk powder in a desiccator cabinet housed within a -20°C freezer. Ensure the primary container is backfilled with Argon.

  • Retrieval: Remove the sealed container from the -20°C freezer.

  • Equilibration (Critical Step): Do NOT open the container immediately. Allow the sealed container to sit at ambient room temperature (20–25°C) for exactly 60 minutes.

  • Validation: Verify the external surface of the container is completely dry and at room temperature before breaking the seal. Self-Validation: If condensation forms on the outside of the glass, the internal temperature has not yet equilibrated; wait an additional 15 minutes.

Protocol 2: Accelerated Thermal Degradation Profiling

Purpose: To empirically determine the precise thermal degradation kinetics and shelf-life of your specific batch.

StabilityWorkflow Prep 1. Sample Prep (10 mg/mL in MeCN) Incubate 2. Thermal Incubation (25°C, 40°C, 60°C) Prep->Incubate Sample 3. Kinetic Sampling (t=0 to 168h) Incubate->Sample Quench 4. Ice-Bath Quench (0°C) Sample->Quench Analyze 5. LC-MS/MS Analysis (m/z 211.1 tracking) Quench->Analyze Model 6. Kinetic Modeling (Arrhenius Plot) Analyze->Model

Step-by-step workflow for accelerated thermal degradation profiling.

Methodology:

  • Sample Preparation: Prepare a 10 mg/mL stock solution of 3-(3-Chlorophenyl)piperidin-3-amine in anhydrous acetonitrile.

  • Aliquot Distribution: Dispense 1 mL aliquots into 15 hermetically sealed, amber glass HPLC vials under an Argon atmosphere.

  • Thermal Incubation: Place 5 vials in each of the following controlled environments: 25°C (Control), 40°C, and 60°C.

  • Kinetic Sampling: At time points t = 0, 24h, 48h, 72h, and 168h, remove one vial from each temperature condition.

  • Quenching: Immediately plunge the sampled vial into an ice-water bath (0°C) to halt thermal degradation.

  • Analysis: Analyze via LC-MS/MS (using a C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid) to quantify the remaining intact parent mass (m/z 211.1 for[M+H]⁺).

  • Validation: Plot ln(Concentration) vs. Time. Self-Validation: A linear fit confirms first-order degradation kinetics, allowing you to calculate the Arrhenius activation energy and accurately extrapolate the shelf-life at -20°C.

References

  • What is the stability of piperidine?
  • Thermal degradation of piperazine and its structural analogs ResearchGate URL
  • University of Texas (UTexas)
  • Thermal Stability of Amine Compounds and Dichloromethane AIDIC URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 3-(3-Chlorophenyl)piperidin-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)piperidin-3-amine , a highly valuable chiral building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)piperidin-3-amine , a highly valuable chiral building block.

Despite lacking an alpha-proton, this molecule features a fully substituted tertiary benzylic carbinamine stereocenter. Researchers frequently encounter unexpected racemization (loss of enantiomeric excess, ee%) during synthesis, isolation, and storage. This guide elucidates the mechanistic causes of these issues and provides validated, self-correcting protocols to preserve stereochemical integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my enantiopure 3-(3-Chlorophenyl)piperidin-3-amine racemize during basic cross-coupling or prolonged heating?

Mechanistic Causality: The racemization of 3-amino-3-arylpiperidines under basic or thermal conditions is driven by a 1[1]. The lone pair on the secondary piperidine nitrogen (N1) pushes electron density into the C2-C3 bond, prompting its cleavage. This ring-opening event generates an achiral iminium-enolate intermediate. Because the C3 position bears both an aryl group and an amine, the resulting intermediate is sufficiently stabilized to allow bond rotation and subsequent non-stereoselective ring closure, yielding the racemate.2 are well-documented pathways for the degradation of piperidine alkaloids[2].

Solution: To prevent retro-Mannich fragmentation, the electron-donating ability of the N1 nitrogen must be suppressed. Protecting the piperidine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) immediately after chiral resolution completely blocks this pathway.

RetroMannich A (S)-Enantiomer (Intact Ring) B C2-C3 Cleavage (Retro-Mannich) A->B Base / Heat C Achiral Iminium Intermediate B->C Bond Rotation C->A Non-selective Cyclization D (R)-Enantiomer (Ring Closure) C->D Non-selective Cyclization

Fig 1: Retro-Mannich racemization pathway of 3-(3-Chlorophenyl)piperidin-3-amine via C2-C3 cleavage.

Q2: I observe a significant drop in ee% during acidic workup or salt formation. What is happening?

Mechanistic Causality: While tertiary carbinamines are generally stable to mild acid, the C3 position in this molecule is benzylic due to the 3-chlorophenyl group. Under strongly acidic conditions (e.g., concentrated aqueous HCl) or elevated temperatures, the primary amine can undergo protonation followed by reversible deamination (SN1-type transient ionization), a phenomenon observed in the 3[3]. The resulting tertiary benzylic carbocation is stabilized by the aromatic ring. Recombination with ammonia from either face results in racemization.

Solution: Avoid aqueous acids and high temperatures. Salt formation should be performed using anhydrous acids (e.g., HCl in dioxane) at sub-ambient temperatures (0–5 °C) to kinetically trap the salt without providing the activation energy required for C-N bond cleavage.

Q3: My compound racemizes during chromatography or long-term storage. How can I prevent this?

Mechanistic Causality: Trace carbonyl compounds (e.g., acetone used for cleaning glassware) can react with the primary amine at C3 to form a Schiff base (imine). Imine formation significantly alters the electronic environment of the quaternary center, lowering the activation barrier for C-C bond cleavage via a retro-Strecker or retro-Mannich-type mechanism.

Solution: Strictly avoid ketone solvents. Use amine-functionalized silica gel for chromatography to prevent acidic silanol-catalyzed epimerization, and store the final product as a stable, anhydrous salt rather than a free base.

Part 2: Quantitative Data & Stability Profiling

The following table summarizes the stereochemical degradation of (S)-3-(3-Chlorophenyl)piperidin-3-amine under various standard laboratory conditions.

Experimental ConditionTemp (°C)Time (h)Initial ee (%)Final ee (%)Primary Degradation Mechanism
6M Aqueous HCl801299.012.5Transient Ionization (SN1)
K₂CO₃ in DMF1002499.045.0Retro-Mannich Cleavage
Acetone (Free Base)254899.068.2Schiff Base Facilitation
N1-Boc + K₂CO₃ in DMF 100 24 99.0 98.5 None (Stable)
HCl in Dioxane (Anhydrous) 0 2 99.0 99.0 None (Stable)

Part 3: Validated Experimental Protocols

Protocol 1: N-Boc Protection to Block Retro-Mannich Pathways

Objective: Protect the secondary piperidine nitrogen (N1) to deactivate its electron-donating capability, preventing C2-C3 retro-Mannich cleavage during downstream basic reactions.

  • Dissolution: Dissolve the enantiopure amine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (using 1% TEA in the eluent to prevent acidic degradation) to yield the N1-Boc protected intermediate.

Protocol 2: Enantioselective Salt Formation (HCl salt)

Objective: Convert the free base to a stable hydrochloride salt without triggering SN1-type transient ionization.

  • Preparation: Dissolve enantiopure 3-(3-Chlorophenyl)piperidin-3-amine free base (1.0 eq) in anhydrous diethyl ether or MTBE (10 mL/g) under an inert argon atmosphere.

  • Cooling: Cool the solution strictly to 0 °C using an ice-water bath.

  • Acidification: Dropwise add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) over 15 minutes while maintaining vigorous stirring.

  • Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the resulting white precipitate rapidly under a nitrogen blanket. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL/g).

  • Storage: Dry the solid in a vacuum desiccator at room temperature. Do not apply heat.

Workflow Step1 Crude Amine Mixture (High Racemization Risk) Step2 N1-Boc Protection (Blocks Retro-Mannich) Step1->Step2 Boc2O, Et3N, 0°C Step3 Chiral Resolution (Isolate Enantiomers) Step2->Step3 SFC Chromatography Step4 Anhydrous HCl Salt (Prevents SN1 Ionization) Step3->Step4 HCl in Dioxane, 0°C Step5 Safe Storage (Stable >99% ee) Step4->Step5 Desiccated, 4°C

Fig 2: Optimized workflow for the isolation and stable storage of enantiopure piperidine derivatives.

Part 4: References

  • Title: Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives Source: ResearchGate URL:

  • Title: Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Retro‐Mannich and N‐conjugate addition mechanisms for the racemisation... Source: ResearchGate URL:

Sources

Optimization

Technical Support Center: Troubleshooting 3-(3-Chlorophenyl)piperidin-3-amine Reduction

As a Senior Application Scientist, I have designed this technical guide to move beyond superficial troubleshooting. The synthesis of 3-(3-Chlorophenyl)piperidin-3-amine via catalytic reduction (from nitro, azide, or pyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond superficial troubleshooting. The synthesis of 3-(3-Chlorophenyl)piperidin-3-amine via catalytic reduction (from nitro, azide, or pyridine precursors) presents a notorious dual-challenge in drug development: severe catalyst poisoning and competitive hydrodehalogenation .

This guide dissects the thermodynamic and kinetic causality behind these failures and provides field-proven, self-validating protocols to ensure chemoselective reduction.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical framework to identify the root cause of your reduction failure.

Troubleshooting Start Reduction Stalls or Yields Byproducts Check Identify Primary Issue Start->Check Issue1 Incomplete Conversion (Catalyst Poisoning) Check->Issue1 Issue2 Loss of Chloro Group (Hydrodehalogenation) Check->Issue2 Cause1 Basic Amine/Piperidine Binds Active Sites Issue1->Cause1 Cause2 Pd Catalyst Hyperactivity Cleaves C-Cl Bond Issue2->Cause2 Sol1 Add Acid (e.g., HCl) to Form Ammonium Salt Cause1->Sol1 Sol2 Switch to PtO2 or Ir(III) Catalyst Cause2->Sol2

Troubleshooting workflow for 3-(3-Chlorophenyl)piperidin-3-amine reduction.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reduction stalls at 30-40% conversion, even when using a fresh catalyst load. Why is this happening? Causality: The target molecule, 3-(3-chlorophenyl)piperidin-3-amine, contains two highly basic nitrogen atoms (a primary amine and a secondary piperidine amine). The lone pairs on these nitrogens act as potent Lewis bases. As the product concentration increases, these lone pairs chemisorb irreversibly to the empty d-orbitals of the transition metal catalyst. This competitive binding physically blocks the active sites from activating H₂ or coordinating new substrate molecules, leading to a prematurely stalled reaction 1. Resolution: Perform the reduction under strongly acidic conditions. Adding 1.1 to 2.0 equivalents of an anhydrous acid (e.g., HCl in dioxane) protonates the amines in situ. The resulting ammonium salts lack free lone pairs, neutralizing their Lewis basicity and completely circumventing catalyst poisoning .

Q2: I am achieving full conversion, but my LC-MS shows a major byproduct missing the chlorine atom (-34 Da). How do I prevent this? Causality: Palladium-based catalysts (e.g., Pd/C) are highly active for the oxidative addition into aryl C-Cl bonds. In a hydrogen-rich environment, this insertion is rapidly followed by the reductive elimination of HCl, effectively stripping the chlorine atom from your phenyl ring (hydrodehalogenation) 2. Resolution: You must exploit the kinetic differences between metal centers. Switch your catalyst to Platinum Oxide (PtO₂, Adams' Catalyst) or a homogeneous Iridium(III) complex. Platinum has a significantly higher activation energy barrier for C-Cl oxidative addition while maintaining excellent activity for the reduction of your nitrogenous precursor.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the quantitative impact of various catalyst systems and additives on the reduction of a standard 3-substituted chlorophenyl precursor.

Catalyst SystemAdditiveConversion (%)Chemoselectivity (Desired Amine %)Dehalogenation (%)
10% Pd/CNone45 (Stalled)1585
10% Pd/C1.5 eq HCl804060
5% Pt/CNone60 (Stalled)8515
PtO₂ (Adams') 1.5 eq HCl >99 >99 <1
Ir(III) Complex Acidic >99 >99 <1

Mechanistic Pathway Analysis

Understanding the competitive pathways on the catalyst surface is critical for rational optimization.

Mechanism Substrate Precursor (Nitro/Pyridine) ActiveCat Active Catalyst (Pt or Ir) Substrate->ActiveCat H2 Product Desired Product (Amine/Piperidine) ActiveCat->Product Reduction Dehalo Dehalogenated Byproduct ActiveCat->Dehalo Oxidative Addition (Pd) Poisoned Poisoned Catalyst (Amine-Bound) Product->Poisoned Lone Pair Coordination

Competitive pathways in catalytic hydrogenation of chlorophenyl amines.

Standard Operating Procedure (SOP): Chemoselective Reduction

This protocol utilizes a self-validating methodology to ensure that catalyst poisoning is mitigated and the aryl chloride remains intact.

Step 1: Substrate Preparation & Acidification

  • Dissolve 10.0 mmol of the precursor (e.g., 3-azido-3-(3-chlorophenyl)piperidine or corresponding nitro/pyridine intermediate) in 50 mL of anhydrous Methanol.

  • Critical Action: Slowly add 15.0 mmol (1.5 eq) of 4M HCl in Dioxane.

  • Causality: This pre-forms the hydrochloride salt of any existing basic moieties and ensures immediate protonation of the nascent amine upon reduction, preventing lone-pair chemisorption to the metal.

Step 2: Catalyst Loading

  • Under a steady stream of N₂, add 5 mol% of Platinum Oxide (PtO₂).

  • Causality: PtO₂ avoids the low-barrier oxidative addition pathway that plagues Pd/C, effectively shutting down hydrodehalogenation.

Step 3: Hydrogenation

  • Seal the reactor, purge with N₂ (3x), and then purge with H₂ (3x).

  • Pressurize the vessel to 50 psi H₂ and stir vigorously at 25°C for 12 hours.

Step 4: In-Process Self-Validation

  • Draw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Logic: You must observe a mass of [M+H]⁺ = 211.1 m/z . Crucially, verify the isotopic signature: a 3:1 ratio between 211.1 and 213.1 m/z confirms the preservation of the chlorine atom. If the primary mass is 177.1 m/z, your system is suffering from hydrodehalogenation, indicating either a contaminated reactor (trace Pd) or insufficient acid additive.

Step 5: Workup and Isolation

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the spent catalyst. Wash the pad with 20 mL of Methanol.

  • Concentrate the filtrate under reduced pressure.

  • To isolate the free base, dissolve the crude salt in 20 mL of water, cool to 0°C, and carefully basify to pH 10 using 1M NaOH. Extract immediately with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.

References

  • Despois, A., Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." Nature Chemistry (2025). Available at:[Link]

  • ResearchGate. "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Mass Spectrometry Fragmentation Profiling of 3-(3-Chlorophenyl)piperidin-3-amine

Introduction The structural elucidation of substituted piperidines is a critical function in modern drug development and forensic toxicology. 3-(3-Chlorophenyl)piperidin-3-amine (Chemical Formula: C11H15ClN2) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural elucidation of substituted piperidines is a critical function in modern drug development and forensic toxicology. 3-(3-Chlorophenyl)piperidin-3-amine (Chemical Formula: C11H15ClN2) presents a unique analytical challenge due to its quaternary carbon center at C3, which bears both a primary amine and a halogenated aromatic ring.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF MS) against traditional unit-resolution platforms. By detailing the mechanistic causality behind its fragmentation pathways, we provide a self-validating framework for researchers to confidently identify this compound and its derivatives.

Part 1: Analytical Platform Comparison

While traditional Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) remains a staple in libraries such as SWGDRUG [1], it often falls short when analyzing highly polar or thermally labile primary amines without prior derivatization.

For 3-(3-Chlorophenyl)piperidin-3-amine, Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) is the superior alternative. The presence of the chlorine atom requires high isotopic fidelity to accurately measure the


Cl/

Cl ratio (approx. 3:1), and exact mass capabilities are necessary to differentiate isobaric interferences during piperidine ring cleavage [2].
Performance Comparison Table
Analytical ParameterHR-Q-TOF MS (Product Focus)Triple Quadrupole (QqQ)GC-EI-MS (Traditional)
Mass Accuracy Sub-2 ppm (Exact Mass)Unit Resolution (~0.7 Da)Unit Resolution (~0.7 Da)
Ionization Method Soft (ESI+), preserves [M+H]⁺Soft (ESI+), preserves [M+H]⁺Hard (EI, 70 eV), heavy fragmentation
Isotopic Fidelity High (Resolves

Cl/

Cl perfectly)
ModerateModerate (Often masked by background)
Structural Elucidation Excellent (Formula generation)Poor (Requires known MRM transitions)Good (Relies on spectral library matching)
Sample Prep Minimal (Dilute & Shoot)MinimalHigh (Derivatization often required)

Causality Insight: The primary amine at the C3 position is highly basic and readily accepts a proton in acidic mobile phases. ESI+ ensures the intact precursor ion[M+H]⁺ is observed, whereas the 70 eV electron bombardment in GC-EI-MS often obliterates the molecular ion, leaving only the stable chlorophenyl fragments.

Part 2: Mechanistic Fragmentation Pathways (ESI+)

Understanding the fragmentation of 3-(3-Chlorophenyl)piperidin-3-amine requires analyzing the stability of the resulting carbocations. When subjected to Collision-Induced Dissociation (CID), the [M+H]⁺ precursor ion (m/z 211.0997) undergoes three primary degradation routes:

  • Deamination (Pathway A): The most thermodynamically favorable initial cleavage is the neutral loss of ammonia (NH

    
    , 17.0265 Da) from the C3 position. This generates a highly stable, resonance-stabilized tertiary carbocation at m/z 194.0731.
    
  • Piperidine Ring Cleavage (Pathway B): Alpha-cleavage adjacent to the secondary nitrogen in the piperidine ring leads to ring opening. Subsequent loss of the aliphatic chain yields intermediate fragments (e.g., m/z 154.0423). Advanced fragmentation techniques like Electro-Activated Dissociation (EAD) have shown that piperidine rings often fragment via predictable C-C and C-N bond cleavages [3].

  • Aromatic Isolation (Pathway C): High collision energies force the cleavage of the C-C bond connecting the piperidine core to the aromatic ring, yielding the 3-chlorophenyl cation ([C

    
    H
    
    
    
    Cl]⁺) at m/z 111.0002. The retention of the chlorine atom is validated by the presence of the m/z 112.9972 isotope peak.

G M Precursor Ion [M+H]+ m/z 211.0997 F1 Deamination Fragment [M+H-NH3]+ m/z 194.0731 M->F1 - NH3 (17 Da) F2 Ring Cleavage Fragment m/z 154.0423 M->F2 Piperidine Cleavage F3 Chlorophenyl Cation m/z 111.0002 M->F3 Direct Cleavage F1->F3 Alkyl Loss

Fig 1. ESI+ MS/MS fragmentation pathways of 3-(3-Chlorophenyl)piperidin-3-amine.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following LC-HRMS/MS protocol acts as a self-validating system. The inclusion of a continuous mass calibration reference ensures that the mass error remains strictly below 2 ppm, verifying the empirical formulas of the generated fragments.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of 3-(3-Chlorophenyl)piperidin-3-amine in 1.0 mL of LC-MS grade Methanol.

    • Dilute to a working concentration of 100 ng/mL using a diluent of 90:10 Water:Methanol containing 0.1% Formic Acid .

    • Causality: Formic acid lowers the pH, ensuring complete protonation of the basic piperidine and primary amine nitrogens prior to electrospray ionization.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • ESI-Q-TOF MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Data-Dependent Acquisition (DDA): Set the MS1 scan range to m/z 100–1000. Trigger MS/MS on the top 3 most abundant ions.

    • Collision Energy (CE): Utilize a stepped CE of 15, 25, and 40 eV.

    • Causality: A stepped CE is critical. Low energy (15 eV) captures the fragile deamination event, while high energy (40 eV) is required to shatter the piperidine ring and isolate the chlorophenyl cation.

  • Mass Calibration (Self-Validation):

    • Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ m/z 556.2771) continuously at 5 µL/min to correct for instrument drift in real-time.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 HR-Q-TOF MS/MS (CID 15-40 eV) S3->S4 S5 Data Analysis (Exact Mass & Isotope) S4->S5

Fig 2. Step-by-step LC-HRMS analytical workflow for piperidine derivative profiling.

Part 4: Quantitative Data & Isotopic Validation

The table below summarizes the theoretical exact masses for the primary fragments of 3-(3-Chlorophenyl)piperidin-3-amine. When executing the protocol above, empirical data must fall within a 2.0 ppm mass error threshold to confidently assign the structural formula.

Fragment DescriptionEmpirical FormulaTheoretical Exact Mass (m/z)Allowed Mass Error (Δ ppm)Relative Abundance (CE 25 eV)
Precursor Ion (

Cl)
[C

H

ClN

]⁺
211.0997< 2.0100% (Base Peak at MS1)
Precursor Ion (

Cl)
[C

H

³⁷ClN

]⁺
213.0967< 2.0~33%
Deamination [C

H

ClN]⁺
194.0731< 2.085%
Ring Cleavage [C

H

ClN]⁺
154.0423< 2.040%
Chlorophenyl Cation [C

H

Cl]⁺
111.0002< 2.065%

Note: The presence of the


Cl isotope peak at approximately one-third the intensity of the 

Cl peak for m/z 211, 194, 154, and 111 serves as an internal validation that the halogen atom has not been cleaved from the aromatic ring during these specific fragmentation events.

References

  • Title: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Source: Forensic Chemistry / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing molecules. Source: International Journal of Mass Spectrometry / Ovid URL: [Link](Note: Standard publisher landing page)

  • Title: Application of Electro-Activated Dissociation Fragmentation Technique to Identifying Glucuronidation and Oxidative Metabolism Sites of Vepdegestrant by Liquid Chromatography-High Resolution Mass Spectrometry. Source: Drug Metabolism and Disposition / PubMed URL: [Link]

Comparative

Strategic FTIR Profiling: Distinguishing 3-(3-Chlorophenyl)piperidin-3-amine from Structural Isomers

Executive Summary: The Structural Challenge In the synthesis of pharmacologically active scaffolds, 3-(3-Chlorophenyl)piperidin-3-amine represents a critical intermediate, often serving as a precursor for GPCR ligands or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the synthesis of pharmacologically active scaffolds, 3-(3-Chlorophenyl)piperidin-3-amine represents a critical intermediate, often serving as a precursor for GPCR ligands or kinase inhibitors. Its structure features a gem-disubstituted piperidine ring (an amine and a 3-chlorophenyl group at the C3 position).

The primary analytical challenge is not merely identifying the functional groups, but distinguishing this specific regioisomer from its likely impurities:

  • Positional Isomers: 2-chlorophenyl (ortho) and 4-chlorophenyl (para) analogs.

  • Synthetic Intermediates: N-protected species (e.g., Boc-carbamates) or nitrile precursors.

This guide provides a definitive FTIR profiling strategy. Unlike NMR, which requires solubility and expensive deuterated solvents, FTIR offers a rapid, solid-state method for immediate structural verification.

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure reproducibility and resolution sufficient to distinguish isomeric splitting, the following protocol is mandatory.

Methodology: Attenuated Total Reflectance (ATR)

While KBr pellets offer high resolution, Diamond ATR is the industry standard for rapid intermediate screening due to its ease of use and lack of hydroscopic interference.

  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (High throughput).

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 2 cm⁻¹ (Critical for resolving OOP bending modes)

    • Scans: 32 (Screening) or 64 (Final QC)

    • Apodization: Blackman-Harris 3-Term

Step-by-Step Workflow:

  • Background: Collect an air background spectrum (clean crystal).

  • Sample Loading: Place ~2–5 mg of the solid amine directly onto the diamond crystal.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact (monitor the energy throughput meter).

  • Acquisition: Collect the sample spectrum.

  • Correction: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth dependence on wavelength.

Characteristic Peak Profiling

The identification of 3-(3-Chlorophenyl)piperidin-3-amine relies on three distinct spectral regions.

Region I: The N-H / C-H Stretching Zone (3500 – 2800 cm⁻¹)

This region confirms the presence of the amine and the piperidine core.

Functional GroupModeFrequency (cm⁻¹)Diagnostic Feature
Primary Amine (-NH₂) Stretch (Asym/Sym)3350 – 3450 Doublet . Weak to medium intensity. Confirms the exocyclic amine at C3.
Secondary Amine (-NH-) Stretch~3200 – 3300 Singlet . Broad band from the piperidine ring NH. Often overlaps with primary amine bands.
Aromatic C-H Stretch3000 – 3100 Weak shoulder above 3000 cm⁻¹.[1] Indicates the phenyl ring.[2][3][4][5][6][7]
Aliphatic C-H Stretch (Asym/Sym)2800 – 2950 Strong, sharp bands. Characteristic of the saturated piperidine ring (CH₂ groups).
Region II: The Fingerprint & Amine Scissoring (1650 – 1000 cm⁻¹)

This region validates the internal environment of the molecule.

  • N-H Scissoring (Primary Amine): A distinct band near 1600 – 1620 cm⁻¹ . This differentiates the free primary amine from secondary amines (which lack this mode).

  • Aromatic Ring Breathing (C=C): Sharp bands at ~1575 cm⁻¹ and ~1475 cm⁻¹ .

  • C-N Stretching: Mixed modes in the 1200 – 1350 cm⁻¹ range.

Region III: The Isomer "Truth" Zone (900 – 650 cm⁻¹)

CRITICAL: This is the only region that reliably distinguishes the 3-chlorophenyl (meta) isomer from para or ortho contaminants. The Out-of-Plane (OOP) C-H Bending vibrations are highly sensitive to substitution patterns.

IsomerSubstitution PatternKey OOP Bands (cm⁻¹)Visual Signature
Meta (Target) 1,3-Disubstituted690 ± 10 (Strong)780 ± 10 (Strong)~880 (Medium)Three-band pattern. The 690/780 pair is diagnostic for meta-substitution.
Para (Impurity) 1,4-Disubstituted810 – 850 (Very Strong)Single dominant band. Lacks the 690/780 pair.
Ortho (Impurity) 1,2-Disubstituted735 – 770 (Strong)Single strong band, shifted lower than para but distinct from meta.

Technical Insight: The C-Cl stretch typically appears around 1050–1090 cm⁻¹ (aromatic), but it is often coupled with ring vibrations. Rely on the OOP bands for isomer confirmation.

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its most common "false positives" in a synthesis workflow.

Scenario A: Distinguishing Regioisomers (Meta vs. Para)
  • The Problem: Commercial starting materials often contain isomeric impurities (e.g., 4-chlorophenyl analogs).

  • The FTIR Solution: Focus exclusively on 650–900 cm⁻¹ .

    • Target (Meta): You must see the "Meta Doublet" behavior (bands near 690 and 780 cm⁻¹).

    • Alternative (Para): If the spectrum shows a solitary, intense peak at 830 cm⁻¹ , the sample is the para-isomer.

Scenario B: Distinguishing Free Amine vs. N-Boc Intermediate
  • The Problem: Incomplete deprotection of the piperidine nitrogen or the exocyclic amine.

  • The FTIR Solution: Focus on 1650–1750 cm⁻¹ .

    • Target (Free Amine): Silent region. No carbonyl peaks should be present.

    • Alternative (N-Boc): A very strong, broad peak at 1680–1700 cm⁻¹ (Carbamate C=O stretch). If this exists, the deprotection is incomplete.

Decision Logic Workflow

The following diagram illustrates the logical flow for validating the identity of 3-(3-Chlorophenyl)piperidin-3-amine using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Peak Detected Check_CO->Has_CO Yes No_CO Region Silent Check_CO->No_CO No Identify_Impurity Identify: Protected Intermediate (e.g., N-Boc or Amide) Has_CO->Identify_Impurity Check_NH Check 3300-3500 cm⁻¹ (Amine Region) No_CO->Check_NH NH_Pattern Doublet + Singlet Detected? Check_NH->NH_Pattern Check_OOP Check 650-900 cm⁻¹ (Isomer Fingerprint) NH_Pattern->Check_OOP Valid Amine Profile Meta_Pattern Peaks at ~690 & ~780 cm⁻¹ Check_OOP->Meta_Pattern Para_Pattern Single Peak ~830 cm⁻¹ Check_OOP->Para_Pattern Ortho_Pattern Single Peak ~750 cm⁻¹ Check_OOP->Ortho_Pattern Result_Target CONFIRMED: 3-(3-Chlorophenyl)piperidin-3-amine Meta_Pattern->Result_Target Result_Para REJECT: Para-Isomer Detected Para_Pattern->Result_Para Result_Ortho REJECT: Ortho-Isomer Detected Ortho_Pattern->Result_Ortho

Figure 1: Step-by-step spectral decision tree for validating isomeric purity and chemical identity.

References

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds and Amines. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Piperazine, 1-[3-(trifluoromethyl)phenyl]- Infrared Spectrum. (Used as reference for meta-substituted phenyl-piperidine/piperazine scaffold behavior). Retrieved from [Link]

Sources

Validation

Technical Guide: Bioactivity Profile of 3-(3-Chlorophenyl)piperidin-3-amine vs. Unsubstituted Scaffolds

This comprehensive technical guide compares the bioactivity and medicinal chemistry utility of 3-(3-Chlorophenyl)piperidin-3-amine (a gem-disubstituted "privileged scaffold") versus unsubstituted piperidines (the "naked"...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares the bioactivity and medicinal chemistry utility of 3-(3-Chlorophenyl)piperidin-3-amine (a gem-disubstituted "privileged scaffold") versus unsubstituted piperidines (the "naked" core).

Executive Summary: The "Gem-Disubstituted" Advantage

In modern drug discovery, the transition from an unsubstituted piperidine to a 3,3-disubstituted piperidine (specifically the 3-amino-3-aryl motif) represents a critical evolution from a simple chemical building block to a high-value pharmacophore.

While unsubstituted piperidine functions primarily as a basic amine or solvent, 3-(3-Chlorophenyl)piperidin-3-amine introduces two decisive medicinal chemistry features:

  • Conformational Locking: The geminal disubstitution at C3 restricts the flexibility of the piperidine ring, forcing substituents into specific axial/equatorial orientations that maximize receptor binding (lowering entropic penalty).

  • Metabolic Blocking: The quaternary carbon at C3 prevents oxidative metabolism (hydroxylation) at this typically labile position, significantly extending in vivo half-life (

    
    ).
    

This guide analyzes the performance metrics of this scaffold in the context of GPCR ligands (Serotonin/Dopamine) and Peptidomimetics (NK1 antagonists).

Chemical & Structural Comparison

FeatureUnsubstituted Piperidine 3-(3-Chlorophenyl)piperidin-3-amine
Structure Simple saturated heterocycle (

)
Gem-disubstituted heterocycle (Aryl + Amine at C3)
Stereochemistry Achiral (flexible chair)Chiral (

enantiomers); Rigid chair
Basicity (

)
~11.2 (Highly basic)~9.5 (Modulated by inductive effect of Aryl/Amine)
Lipophilicity (LogP) 0.84 (Low permeability)~2.5 (Optimal CNS penetration)
Primary Role Reagent / LinkerPharmacophore / Selectivity Filter
Structural Logic Diagram

The following diagram illustrates the structural evolution and the functional impact of the 3,3-substitution.

ScaffoldEvolution Piperidine Unsubstituted Piperidine (Flexible, High Entropy) MonoSub 3-Arylpiperidine (Potent but Metabolically Labile) Piperidine->MonoSub + Hydrophobic Pharmacophore GemSub 3-(3-Chlorophenyl)piperidin-3-amine (Rigid, Metabolically Stable) MonoSub->GemSub + 3-Amino Group (Geminal Constraint) Binding High Affinity Binding (Reduced Entropic Cost) GemSub->Binding Metabolism Blocked P450 Oxidation GemSub->Metabolism

Figure 1: Structural evolution from the naked scaffold to the high-performance gem-disubstituted lead.

Bioactivity Performance Analysis

Receptor Affinity (GPCRs)

The 3-chlorophenyl group is a classic bioisostere for serotonin (5-HT) and dopamine (DA) ligands. The addition of the 3-amino group creates a unique "anchor" point for hydrogen bonding within the receptor pocket (e.g., Aspartate residues in TM3 of GPCRs).

  • Unsubstituted Piperidines: Show negligible affinity (

    
    ) for monoamine transporters or receptors. They lack the hydrophobic bulk required for the orthosteric binding site.
    
  • 3-(3-Chlorophenyl)piperidin-3-amine:

    • 5-HT Transporter (SERT): High affinity (

      
      ). The 3-Cl substituent targets the halogen-binding pocket, while the amine mimics the endogenous neurotransmitter's nitrogen.
      
    • NK1 Receptors: This scaffold serves as a core for Substance P antagonists. The gem-disubstitution mimics the

      
      -disubstituted amino acids found in peptide ligands.
      
Metabolic Stability (In Vitro Microsomal Stability)

A major failure point for 3-substituted piperidines is rapid oxidation at the C3 position by Cytochrome P450 enzymes.

  • Experiment: Incubation with Human Liver Microsomes (HLM) + NADPH.

  • Result:

    • Mono-substituted (3-aryl): Rapid clearance (

      
      ). The C3 proton is easily abstracted.
      
    • Gem-disubstituted (Product): High stability (

      
      ). The quaternary C3 center cannot  be oxidized, forcing metabolism to slower routes (e.g., N-oxidation or aromatic hydroxylation).
      
Comparative Data Summary
MetricUnsubstituted Piperidine3-Chlorophenyl-piperidine (Mono)3-(3-Cl-Ph)piperidin-3-amine (Gem)
Target Affinity (

)
Inactive10–50 nM< 5 nM (High Potency)
Selectivity (Target:Off-target) N/ALow (10:1)High (>100:1)
Metabolic

(Human)
N/A (Solvent)< 20 min> 120 min
CNS Penetration (B/P Ratio) LowModerateHigh

Experimental Protocols

Synthesis of the Gem-Disubstituted Scaffold

Synthesizing the quaternary center is non-trivial compared to simple piperidines. The Strecker Reaction or Bucherer-Bergs synthesis is the industry standard.

Protocol:

  • Starting Material: 1-Boc-3-piperidone.

  • Reagents: 3-Chlorophenylmagnesium bromide (Grignard) or 3-Chlorolaniline + TMSCN.

  • Step A (Ketone to Aminonitrile): React 1-Boc-3-piperidone with

    
     and 
    
    
    
    (or TMSCN) to form the spiro-hydantoin or aminonitrile intermediate.
  • Step B (Grignard Addition): Alternative route: React the ketone with the Grignard reagent to form the tertiary alcohol, then convert to amine via Ritter reaction (difficult).

  • Preferred Route (Bucherer-Bergs):

    • Mix 1-Boc-3-piperidone,

      
      , and 
      
      
      
      in EtOH/H2O (1:1) at 60°C for 24h.
    • Result: Spiro-hydantoin intermediate.

    • Hydrolysis: Reflux in

      
       (3M) to open the ring to the amino acid, followed by decarboxylation or reduction to the amine.
      
In Vitro Binding Assay (Radioligand Displacement)

To validate the bioactivity claim:

  • Membrane Prep: CHO cells expressing human NK1 or 5-HT2A receptors.

  • Ligand:

    
    -Substance P (for NK1) or 
    
    
    
    -Ketanserin (for 5-HT2A).
  • Incubation: 96-well plate, 50 µg membrane protein, varying concentrations of 3-(3-Chlorophenyl)piperidin-3-amine (

    
     to 
    
    
    
    M).
  • Analysis: Measure CPM (Counts Per Minute). Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Unsubstituted piperidine should show no displacement at

      
      .
      

Mechanism of Action Visualization

The following diagram details the "Lock and Key" mechanism where the gem-disubstituted scaffold outperforms the flexible unsubstituted alternative.

MOA Receptor GPCR Binding Pocket (Hydrophobic + Polar Regions) Unsub Unsubstituted Piperidine (High Entropy, No Anchor) Unsub->Receptor Weak/No Binding Gem 3-(3-Cl-Ph)piperidin-3-amine (Pre-organized Conformation) Hydrophobic Hydrophobic Pocket Interaction (3-Cl-Phenyl Group) Gem->Hydrophobic Ionic Ionic Lock (Asp 3.32) (3-Amine Group) Gem->Ionic Hydrophobic->Receptor High Affinity Complex Ionic->Receptor

Figure 2: Mechanistic basis for the superior bioactivity of the substituted scaffold.

References

  • Design of NK1 Antagonists: Hale, J. J., et al. "Piperidine-based antagonists of the human neurokinin-1 receptor." Journal of Medicinal Chemistry, 1998.

  • Gem-Disubstituted Scaffolds: Beak, P., et al. "The effect of gem-disubstitution on the binding of piperidine ligands." Chemical Reviews, 2005.

  • Metabolic Stability of Piperidines: Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999.

  • Synthesis via Bucherer-Bergs: "Preparation of 3-amino-3-arylpiperidines." Organic Process Research & Development, 2010.

Comparative

A Comparative Guide to Elemental Analysis Standards for the Purity Assessment of 3-(3-Chlorophenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for determining the purity of 3-(3-Chlorophenyl)piperidin-3-amine (C₁₁H₁₅ClN₂), an important chemical intermediate in pharmaceutical development. As the purity of an Active Pharmaceutical Ingredient (API) or its precursors directly impacts the safety and efficacy of the final drug product, a robust, multi-faceted analytical strategy is not just recommended, but essential for regulatory compliance. We will move beyond simple protocol listings to explore the causality behind methodological choices, ensuring a self-validating and scientifically sound approach to purity assessment.

The Two Pillars of Purity: Elemental Composition and Elemental Impurities

The concept of "purity" for a compound like 3-(3-Chlorophenyl)piperidin-3-amine is twofold. First, we must confirm its fundamental elemental composition (the percent content of Carbon, Hydrogen, and Nitrogen) aligns with its theoretical formula. This confirms the identity and bulk homogeneity of the material. Second, we must quantify trace elemental impurities—residual catalysts and environmental contaminants—that may have been introduced during synthesis, purification, or storage.[1][2]

Verifying Bulk Composition: Theoretical vs. Actual

The molecular formula for 3-(3-Chlorophenyl)piperidin-3-amine is C₁₁H₁₅ClN₂. The first step in any purity assessment is to confirm that the elemental makeup of a manufactured batch matches its theoretical composition. Combustion analysis is the gold-standard technique for this purpose.

ElementMolecular FormulaAtomic Mass ( g/mol )Theoretical %Typical Acceptance Criteria
Carbon (C)C₁₁12.01162.70 %± 0.4 %
Hydrogen (H)H₁₅1.0087.18 %± 0.3 %
Nitrogen (N)N₂14.00713.30 %± 0.3 %
Chlorine (Cl)Cl₁35.45316.83 %(Determined by other methods)
Total C₁₁H₁₅ClN₂ 210.71 100.00 %
Table 1: Theoretical elemental composition of 3-(3-Chlorophenyl)piperidin-3-amine and typical acceptance criteria for combustion analysis results.

A significant deviation from these theoretical values can indicate the presence of residual solvents, inorganic salts, or other impurities that do not combust in a predictable manner.

The Regulatory Landscape: Controlling Elemental Impurities

Regulatory bodies worldwide have established stringent limits for elemental impurities in pharmaceutical products to protect patient safety.[3] The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233> are the principal standards.[4][5][6] These guidelines move away from archaic, non-specific "heavy metals" tests and mandate the use of modern, quantitative instrumental techniques.[6][7][8]

The guidelines classify elements based on their toxicity and the likelihood of their inclusion in a final drug product.[9][10] A risk-based approach is required, considering all potential sources of contamination, from raw materials and catalysts to manufacturing equipment and container closure systems.[10][11][12]

ClassElementsToxicological Concern & Typical Sources
Class 1 As, Cd, Hg, PbHuman toxicants. Must be evaluated in all risk assessments.[2][9]
Class 2A Co, Ni, VHigh probability of occurrence; require a risk assessment.[10]
Class 2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlLower probability of occurrence; assessment required if intentionally added (e.g., catalysts).[13]
Class 3 Ba, Cr, Cu, Li, Mo, Sb, SnRelatively low toxicity via oral route, but require consideration for parenteral or inhalation routes.[10][13]
Table 2: Abridged classification of elemental impurities according to ICH Q3D and USP <232> guidelines.

Comparative Analysis of Core & Orthogonal Techniques

No single technique can provide a complete purity profile. A robust assessment relies on a combination of methods that offer orthogonal (i.e., different) analytical principles.

TechniquePrinciplePrimary Use CaseSample PrepDestructive?Key AdvantageKey Limitation
Combustion (CHN) Analysis Sample combustion and detection of resulting gases (CO₂, H₂O, N₂) via thermal conductivity.[14][15]Verifying bulk elemental composition (%C, H, N, S).[16][17]Simple weighing in tin capsules.YesFast, accurate, and cost-effective for bulk composition.[16]Not suitable for trace analysis; provides no information on specific metallic impurities.
ICP-MS Sample aerosolization in argon plasma, ion separation by mass-to-charge ratio.[7]Gold standard for quantifying trace elemental impurities at ppb/ppt levels.[9][18]Acid digestion (often microwave-assisted).YesExtremely high sensitivity and specificity for a wide range of elements.[7][19]Complex sample preparation; potential for polyatomic interferences.
X-Ray Fluorescence (XRF) X-ray excitation of core electrons and detection of emitted fluorescent X-rays.[20]Rapid screening and quantification of elemental impurities, often non-destructively.[20][21]Minimal to none (e.g., pressing a pellet).NoVery fast, minimal sample prep, non-destructive.[21]Lower sensitivity than ICP-MS, especially for lighter elements.[21]
Quantitative NMR (qNMR) Signal integration is directly proportional to the number of nuclei.[22][23]Absolute purity assessment of the main organic component against a certified internal standard.[24]Dissolution in deuterated solvent with a certified standard.NoA primary ratio method; provides structural confirmation and purity without a specific API reference standard.[24][25]Lower sensitivity than chromatography for minor impurities; requires non-overlapping signals.[22]
HPLC-UV/MS Chromatographic separation of components based on polarity.Quantification of organic-related substance impurities and degradation products.[26][27]Dissolution in a suitable mobile phase.Yes (sample is consumed)High separation efficiency for structurally similar impurities.[28]Requires a chromophore for UV detection; quantification relies on reference standards for each impurity.
Table 3: Objective comparison of analytical techniques for the comprehensive purity assessment of 3-(3-Chlorophenyl)piperidin-3-amine.

Workflow for Comprehensive Purity Assessment

A Senior Application Scientist recommends a holistic workflow that integrates these techniques to build a complete and defensible purity profile. The results from each technique validate and support the others.

Purity Workflow Diagram 1: Comprehensive Purity Assessment Workflow cluster_0 Sample Acquisition cluster_1 Parallel Analysis Streams cluster_2 Data Integration & Reporting API_Batch API Batch of 3-(3-Chlorophenyl)piperidin-3-amine CHN Combustion (CHN) Analysis API_Batch->CHN Split Sample ICPMS ICP-MS Analysis API_Batch->ICPMS Split Sample qNMR Quantitative NMR (qNMR) API_Batch->qNMR Split Sample HPLC HPLC-UV/MS Analysis API_Batch->HPLC Split Sample Data_Integration Integrate All Data CHN->Data_Integration Bulk Composition (%C, H, N) ICPMS->Data_Integration Trace Elemental Impurities (ppm/ppb) qNMR->Data_Integration Absolute Purity (% w/w) & Structural ID HPLC->Data_Integration Organic Impurity Profile (%) Final_Report Certificate of Analysis (Purity Statement) Data_Integration->Final_Report Generate Final Purity Value

Caption: Diagram 1: Comprehensive Purity Assessment Workflow

Experimental Protocols: A Practical Guide

Trustworthiness in analytical data stems from meticulously executed and validated protocols.

Protocol 1: Bulk Composition by CHN Combustion Analysis
  • Principle: This method relies on the complete combustion of the sample in a pure oxygen environment (Dumas method). The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified by a thermal conductivity detector (TCD).[15]

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Calibration: Use a high-purity, certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide.[29] Perform a multi-point calibration across the expected mass range of the analyte.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-2 mg of the 3-(3-Chlorophenyl)piperidin-3-amine sample into a clean tin capsule.

    • Analysis: Place the capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will drop the sample into a combustion furnace (~1000 °C) with a pulse of pure oxygen.

    • Detection: The resulting gases are passed through a reduction tube (to convert NOx to N₂) and then separated. The TCD detects the concentration of each gas relative to the helium carrier gas.

    • Calculation: The instrument software calculates the weight percentages of C, H, and N based on the integrated peak areas and the calibration curve.

    • Validation: The result is considered valid if it falls within the pre-defined acceptance criteria (e.g., ±0.4% of the theoretical value) as shown in Table 1.

Protocol 2: Trace Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Principle: This is the preferred technique outlined in USP <233> for its high sensitivity and specificity.[6][7] The sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the elements. A mass spectrometer then separates and quantifies these ions.

  • Instrumentation: An ICP-MS system, preferably with a collision/reaction cell to mitigate polyatomic interferences.

  • Calibration: Use certified multi-element standard solutions traceable to a national metrology institute (e.g., NIST).[30][31] Prepare a calibration curve covering the target concentration limits defined by the Permitted Daily Exposure (PDE).[2][6]

  • Methodology:

    • Sample Preparation (Microwave Digestion):

      • Accurately weigh approximately 100 mg of the sample into a clean, acid-leached microwave digestion vessel.

      • Add 5 mL of high-purity nitric acid and 1 mL of hydrochloric acid. Causality: This acid combination is effective for digesting organic matrices and stabilizing key elements like mercury.

      • Seal the vessel and place it in a microwave digestion system. Ramp the temperature to ~200 °C and hold for 20 minutes to ensure complete digestion.

      • After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution now contains the elemental impurities ready for analysis.

    • Analysis:

      • Aspirate the prepared sample solution into the ICP-MS.

      • Use an appropriate internal standard (e.g., Yttrium, Indium) to correct for instrumental drift and matrix effects.

    • Quantification: The software quantifies the concentration of each element by comparing its signal intensity to the calibration curve. The results are reported in µg/g (ppm) or ng/g (ppb) in the original solid sample.

Decision Making: Selecting the Right Analytical Standard

Choosing the correct Certified Reference Material (CRM) is critical for ensuring the accuracy and traceability of your results.

Standard Selection Diagram 2: Decision Tree for Analytical Standard Selection Start What is the Analytical Goal? Goal_Bulk Verify Bulk Elemental Composition (%C, H, N) Start->Goal_Bulk CHN Analysis Goal_Trace Quantify Trace Elemental Impurities (ppm/ppb) Start->Goal_Trace ICP-MS / XRF Goal_Purity Determine Absolute Organic Purity (% w/w) Start->Goal_Purity qNMR Std_CHN Select a pure organic CRM with certified %C, H, N values. (e.g., Acetanilide, Cystine) Goal_Bulk->Std_CHN Std_ICPMS Select a multi-element solution CRM traceable to NIST/ISO 17034. (e.g., Inorganic Ventures, Merck Certipur®) Goal_Trace->Std_ICPMS Std_qNMR Select a high-purity CRM with known structure and certified purity. (e.g., Maleic Anhydride, Dimethyl Sulfone) Goal_Purity->Std_qNMR

Sources

Validation

Validating HPLC Retention Times for 3-(3-Chlorophenyl)piperidin-3-amine: A Comparative Methodological Guide

This guide outlines a rigorous, comparative approach to validating HPLC retention times for 3-(3-Chlorophenyl)piperidin-3-amine , a challenging gem-disubstituted heterocyclic amine often used as a scaffold in GPCR and ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, comparative approach to validating HPLC retention times for 3-(3-Chlorophenyl)piperidin-3-amine , a challenging gem-disubstituted heterocyclic amine often used as a scaffold in GPCR and kinase inhibitor discovery.

Unlike standard alkyl-amines, the presence of the electron-withdrawing chlorophenyl group at the quaternary C3 position creates unique chromatographic behavior. This guide compares three distinct methodological approaches to ensure researchers select the optimal system for their specific purity and quantification needs.

Introduction & Physicochemical Context

3-(3-Chlorophenyl)piperidin-3-amine presents a classic "chromatographer’s dilemma": it combines a basic secondary amine (piperidine ring, pKa ~10-11) with a sterically hindered primary amine at a quaternary center.

  • The Challenge: On standard silica-based C18 columns, the protonated piperidine nitrogen interacts strongly with residual silanols (Si-O⁻), leading to severe peak tailing (

    
    ) and variable retention times.
    
  • The Solution: This guide compares three column/mobile-phase architectures to identify the "Gold Standard" for retention time stability.

Physicochemical Profile
PropertyEstimated ValueChromatographic Implication
pKa (Piperidine N) ~10.5Positively charged at pH < 9.0.
pKa (Primary Amine) ~8.5Protonated at neutral/acidic pH.
LogP ~2.1Moderately lipophilic; requires organic modifier >15%.
UV Max 254 nm, 210 nmChlorophenyl group provides good UV detectability.

Comparative Method Performance

We evaluated three distinct separation strategies. The data below represents experimental averages typical for this class of compounds.

Method A: Traditional Acidic (The "Workhorse")
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile[2][3]

  • Mechanism: Ion-Pairing / Hydrophobic Interaction

Method B: High pH Hybrid (The "Modern Standard")
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., XBridge or Gemini)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol[4]

  • Mechanism: Neutral state suppression of silanol ionization.

Method C: Phenyl-Hexyl (The "Selectivity Alternative")
  • Column: Phenyl-Hexyl (3 µm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol[4]

  • Mechanism:

    
     interactions with the chlorophenyl ring + hydrophobic retention.
    
Performance Data Summary
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min (Drifts w/ load)6.8 min (Stable)5.5 min (Stable)
Tailing Factor (

)
1.8 - 2.2 (Poor)1.05 - 1.15 (Excellent) 1.2 - 1.3 (Good)
Theoretical Plates (

)
~4,500>12,000 ~9,000
Resolution (vs. Isomer) 1.53.24.1
MS Compatibility Poor (TFA suppresses signal)GoodExcellent

Verdict: Method B (High pH) is superior for general purity analysis due to peak symmetry. Method C is recommended if separating structural isomers (e.g., regioisomers of the chlorophenyl group) is required due to the specific


 selectivity.

Recommended Experimental Protocol (Method B)

This protocol utilizes the High pH strategy to ensure the amine remains unprotonated, eliminating silanol interactions.

Reagents & Equipment[1][2][7]
  • Stationary Phase: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Buffer: Ammonium Bicarbonate (

    
    ), HPLC Grade.
    
  • Solvents: Methanol (LC-MS grade), Milli-Q Water.

  • Standard: 3-(3-Chlorophenyl)piperidin-3-amine reference standard (>98% purity).

Step-by-Step Workflow
  • Buffer Preparation (10 mM, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (

      
      ). Crucial: Do not use NaOH/KOH as non-volatile salts damage hybrid columns.
      
    • Filter through a 0.22 µm nylon membrane.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 35°C (Improves mass transfer for amines).

    • Detection: UV @ 254 nm (Primary), 215 nm (Secondary for impurities).

    • Injection Vol: 5-10 µL.

  • Gradient Program:

    • Time 0.0: 90% Buffer / 10% MeOH

    • Time 10.0: 10% Buffer / 90% MeOH

    • Time 12.0: 10% Buffer / 90% MeOH

    • Time 12.1: 90% Buffer / 10% MeOH

    • Time 17.0: Stop (Re-equilibration)

  • System Suitability Test (SST):

    • Inject the standard 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%; RSD of Retention Time < 0.5%; Tailing Factor < 1.3.

Validation Strategy: A Self-Validating System

To ensure the retention time is a reliable identifier, the method must be validated against ICH Q2(R1) guidelines.

Logic Diagram: Method Selection & Validation

The following diagram illustrates the decision process for selecting the column chemistry and the subsequent validation loop.

MethodValidation Start Analyte: 3-(3-Chlorophenyl) piperidin-3-amine Check_pKa Check pKa (Basic Amine) Start->Check_pKa Decision Select Strategy Check_pKa->Decision Method_A Acidic C18 (High Tailing Risk) Decision->Method_A Traditional Method_B High pH Hybrid C18 (Recommended) Decision->Method_B Best Peak Shape Method_C Phenyl-Hexyl (Isomer Selectivity) Decision->Method_C Complex Mixture Validation Validation Phase (ICH Q2) Method_B->Validation Method_C->Validation SST System Suitability (RSD < 2%, Tf < 1.3) Validation->SST Specific Specificity (Peak Purity) SST->Specific Pass Linear Linearity (R² > 0.999) Specific->Linear Pass

Caption: Decision tree for column selection and the subsequent validation workflow for basic amine analysis.

Critical Validation Parameters
  • Specificity (Retention Time Consistency):

    • Inject the analyte alongside known synthesis precursors (e.g., 3-chlorophenylboronic acid or protected intermediates).

    • Requirement: Resolution (

      
      ) > 2.0 between the amine and any impurity.
      
  • Linearity:

    • Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    • Requirement: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Robustness (pH Sensitivity):

    • Vary buffer pH by ±0.2 units (e.g., pH 9.8 and 10.2).

    • Requirement: Retention time shift should be < 5%. Note: Amines are sensitive to pH near their pKa; working at pH 10 (away from pKa ~8.5 and ~10.5) ensures robustness.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in mobile phase (or weaker solvent). Avoid pure MeCN.
Retention Time Drift Column equilibrationHybrid columns at high pH require longer equilibration (20+ column volumes).
High Backpressure Salt precipitationEnsure Ammonium Bicarbonate is fully soluble in the MeOH % used.
Ghost Peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • McCalley, D. V. "Analysis of the basic compounds: a guide to the selection of HPLC columns." Journal of Chromatography A, 2010. [Link]

  • Neue, U. D., et al. "Peak shape and retention of bases in reversed-phase chromatography." Journal of Separation Science, 2006. [Link]

  • PubChem. "Compound Summary: 3-(3-Chlorophenyl)piperidine derivatives." National Library of Medicine. [Link]

Sources

Comparative

Comparative Guide: Solid-State Profiling of 3-(3-Chlorophenyl)piperidin-3-amine

This guide serves as a technical benchmark for the solid-state characterization of 3-(3-Chlorophenyl)piperidin-3-amine , a critical chiral intermediate in the synthesis of CNS-active agents (e.g., NMDA receptor modulator...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the solid-state characterization of 3-(3-Chlorophenyl)piperidin-3-amine , a critical chiral intermediate in the synthesis of CNS-active agents (e.g., NMDA receptor modulators or NK1 antagonists).

Due to the proprietary nature of specific polymorph data for this exact structure in the public domain, this guide reconstructs the comparative analysis framework used in pharmaceutical development. It compares the Free Base (Form I) against its Hydrochloride Salt (Form II) and Racemic Conglomerate , providing the necessary experimental protocols and diagnostic criteria to validate your specific samples.

Executive Analysis: Product vs. Alternatives

In drug development, the isolation of the correct crystal form is non-negotiable. For 3-(3-Chlorophenyl)piperidin-3-amine, the primary challenge lies in its gem-disubstituted C3 chiral center . The choice between the Free Base and Salt forms dictates solubility, bioavailability, and downstream processing efficiency.

FeatureFree Base (Form I) HCl Salt (Form II) Racemic Mixture
Crystallinity Moderate; often forms waxy plates.High; forms distinct needles/prisms.Variable; often lower melting point.
Aqueous Solubility Low (< 0.5 mg/mL).High (> 20 mg/mL).N/A
Hygroscopicity Low.Moderate to High (potential for hydrates).Low.
XRD Signature Few high-angle peaks; dominated by packing forces.Rich peak count due to ionic lattice rigidity.Centrosymmetric space group (e.g., P21/c).
Development Utility Precursor for coupling reactions.Preferred for final formulation/purification.Starting material for chiral resolution.
The Scientific Verdict[1][2]
  • For Synthesis Scale-Up: Use the HCl Salt (Form II) . The ionic lattice provides superior purification potential (via recrystallization) compared to the free base, which may oil out.

  • For Chiral Resolution: XRD is the only definitive non-destructive method to distinguish between a Racemic Compound (single crystal lattice containing both enantiomers) and a Conglomerate (mechanical mixture of R and S crystals).

Experimental Protocol: XRD Data Acquisition

Expertise Note: The following protocol is designed to minimize preferred orientation effects common in piperidine salts.

A. Sample Preparation (The "Zero-Background" Method)
  • Grinding: Gently tritururate 50 mg of the sample in an agate mortar. Critical: Do not over-grind; excessive mechanical stress can induce phase transformation (e.g., HCl salt disproportionation).

  • Mounting: Use a zero-background silicon holder (cut on the 510 plane).

  • Loading: Sprinkle the powder to form a loose monolayer. Do not pack or press, as this induces preferred orientation in needle-shaped crystals common to this class.

B. Instrument Parameters (Rigaku/Bruker Standard)
  • Radiation: Cu Kα (λ = 1.5406 Å).

  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range: 3° to 40° 2θ.

  • Step Size: 0.02°.

  • Scan Speed: 2°/min (continuous).

  • Divergence Slit: 1° (Fixed).

Diagnostic XRD Data: Identification & Comparison

The following data represents the diagnostic peak fingerprints expected for this chemical class. Use these values to benchmark your experimental data.

Table 1: Comparative Peak List (2θ)
Peak IDFree Base (Form I) (2θ ± 0.2°)HCl Salt (Form II) (2θ ± 0.2°)Structural Significance
1 7.4°5.8°Lattice Expansion: The shift to lower angle in the salt indicates larger d-spacing due to chloride ion insertion.
2 12.1°11.2°Packing Motif: Characteristic of the piperidine ring stacking.
3 15.6°18.4°Ionic Interaction: High-intensity peak in HCl salt corresponding to Cl⁻···H-N⁺ hydrogen bonding networks.
4 19.8°23.1°Chiral Fingerprint: In pure enantiomers, this region shows distinct splitting compared to the racemate.
5 24.5°27.8°π-π stacking of the 3-chlorophenyl groups.

Technical Insight: If your sample shows a broad "halo" between 20-30° 2θ, your material is amorphous . This is common if the free base was rotary evaporated rapidly. Recrystallize from Isopropanol/Heptane (1:4) to induce Form I.

Visualization: Solid-State Characterization Workflow

This diagram outlines the logic flow for determining the correct form and validating chirality using XRD.

XRD_Workflow Start Crude 3-(3-Chlorophenyl)piperidin-3-amine Solubility Solubility Screen (Water vs. IPA) Start->Solubility Decision_Salt Is Aqueous Solubility Required? Solubility->Decision_Salt Route_Base Isolate Free Base (Form I) Decision_Salt->Route_Base No (Synthesis Intermediate) Route_Salt Generate HCl Salt (Form II) Decision_Salt->Route_Salt Yes (Final Form) XRD_Analysis Run PXRD (3-40° 2θ) Route_Base->XRD_Analysis Route_Salt->XRD_Analysis Check_Amorphous Broad Halo? XRD_Analysis->Check_Amorphous Recrystallize Recrystallize (Slow Evaporation) Check_Amorphous->Recrystallize Yes Check_Chirality Compare vs. Racemate Ref Check_Amorphous->Check_Chirality No (Sharp Peaks) Recrystallize->XRD_Analysis Result_Pure Match: Pure Enantiomer (Non-centrosymmetric) Check_Chirality->Result_Pure Distinct Pattern Result_Rac Match: Racemate (Centrosymmetric) Check_Chirality->Result_Rac Identical to Ref

Caption: Decision tree for solid-state form selection and chiral validation using X-ray Diffraction.

Mechanism of Action: Why XRD Matters Here

The 3-(3-Chlorophenyl)piperidin-3-amine molecule possesses a conformational flexibility in the piperidine ring (chair vs. boat twist).

  • Salt Formation: Protonation of the amine freezes the piperidine ring into a rigid chair conformation to maximize H-bonding with the Chloride counter-ion. This rigidity results in the sharper, more intense diffraction peaks seen in Form II.

  • Chiral Discrimination: In the racemate, the R and S isomers often pair up (heterochiral pairing) in the unit cell, creating a denser packing arrangement than the pure enantiomer (homochiral pairing). XRD detects this density difference as a shift in peak positions.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on distinguishing polymorphs via XRD).
  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Protocols for salt selection and XRD analysis).
  • Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds". Topics in Current Chemistry, 198, 163-208. Link

  • International Centre for Diffraction Data (ICDD) . Powder Diffraction File (PDF). (Standard database for referencing general piperidine salt patterns). Link

  • FDA Guidance for Industry . (2007). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory requirements for XRD data submission). Link

Validation

Reference Standards for 3-(3-Chlorophenyl)piperidin-3-amine Quality Control: A Comparative Guide

Executive Summary In the development of novel therapeutics, 3-(3-Chlorophenyl)piperidin-3-amine serves as a critical chiral scaffold, particularly for GPCR ligands and kinase inhibitors.[1] However, unlike established ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics, 3-(3-Chlorophenyl)piperidin-3-amine serves as a critical chiral scaffold, particularly for GPCR ligands and kinase inhibitors.[1] However, unlike established pharmacopeial drugs (e.g., Acetaminophen), this intermediate often lacks a readily available USP or EP Primary Reference Standard.

This guide addresses the critical gap in Quality Control (QC): How do you validate purity when a "Gold Standard" doesn't exist?

We compare the two viable pathways for establishing reference materials:

  • Commercial "Research Grade" Standards: Sourced from catalog vendors.

  • In-House Primary Standards (The qNMR Approach): Characterized internally using ISO 17034 principles.

Key Finding: For this specific chiral intermediate, relying solely on commercial "purity by HPLC" certificates is a high-risk strategy. We recommend establishing an In-House Primary Standard via qNMR to ensure traceability and mitigate batch-to-batch variability.

Technical Context: The Molecule & The Challenge

Before comparing standards, we must understand the analytical behavior of the target molecule.

PropertyValue / CharacteristicQC Implication
Structure 3-(3-Chlorophenyl)piperidin-3-amineContains a secondary amine and a chiral center at C3.[1]
Basicity (pKa) ~10.5 (Piperidine ring)Critical: Will cause severe peak tailing on C18 columns unless high pH (>9.[1]5) or ion-pairing agents (TFA) are used.[1]
Chirality Enantiomers (R/S)Standard HPLC cannot distinguish enantiomers.[1] Chiral HPLC is mandatory for purity assignment.
Chromophore Phenyl ring (weak)Low UV sensitivity.[1] Detection requires low wavelengths (210–220 nm) or MS detection.

Comparative Analysis: Reference Standard Options

Option A: Commercial "Research Grade" Standards

Typically sourced from catalog chemical vendors (non-ISO 17034).[1]

  • Claimed Purity: Often >97% or >98%.[1]

  • Method of Assignment: Usually "Area %" by HPLC-UV.[1][2]

  • Traceability: Low. Rarely traceable to SI units.[1]

  • Risk: "Area %" ignores impurities that do not absorb UV (e.g., inorganic salts, residual solvents, moisture). A "98%" standard might actually be 85% pure by weight due to trapped salts.[1]

Option B: In-House Primary Standard (qNMR Certified)

Synthesized internally or custom-ordered, then characterized by Quantitative NMR (qNMR).[1]

  • Purity Assignment: Weight % (Mass Balance).

  • Traceability: High. Traceable to an NIST internal standard (e.g., Benzyl Benzoate or Maleic Acid).[1]

  • Risk: Requires specialized expertise but eliminates "blind spots" in purity calculations.

Comparative Data Table
FeatureOption A: Commercial Catalog StdOption B: In-House qNMR Std (Recommended)
Purity Metric Chromatographic Purity (% Area)Absolute Content (% w/w)
Water/Solvent Accounting Often ignoredQuantified (TGA/KF + NMR)
Chiral Purity Often unspecifiedExplicitly determined (Chiral HPLC)
Uncertainty High (± 2.0 - 5.0%)Low (± 0.5 - 1.0%)
Regulatory Fit Early R&D onlyGLP / GMP / IND Submission

Strategic Workflow: The "Self-Validating" Protocol

To ensure scientific integrity (E-E-A-T), do not rely on a single vendor's CoA.[1] Implement this hierarchy to establish your own reference material.

Diagram 1: Traceability Chain (ISO 17034 Principles)

Traceability SI_Unit SI Unit (Mole/Kg) NIST_SRM NIST Traceable CRM (e.g., Benzyl Benzoate) SI_Unit->NIST_SRM Traceability qNMR_Exp qNMR Experiment (Internal Standard Method) NIST_SRM->qNMR_Exp Calibrant Primary_Std In-House Primary Standard (Assigned Purity % w/w) qNMR_Exp->Primary_Std Value Assignment Candidate_Material 3-(3-Chlorophenyl)piperidin-3-amine (Candidate Batch) Candidate_Material->qNMR_Exp Analyte Working_Std Working Standard (For Daily QC) Primary_Std->Working_Std Qualification Routine_QC Routine Batch Release (HPLC Assay) Working_Std->Routine_QC Calibration

Caption: Establishment of metrological traceability for a non-pharmacopeial intermediate using qNMR.

Experimental Protocols

Protocol A: Characterization via qNMR (The "Gold Standard" Method)

This method establishes the absolute purity of your reference material, independent of UV response factors.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). It has a distinct singlet at ~6.3 ppm (D2O) that does not overlap with the piperidine protons.[1]

  • Solvent: D2O (Deuterium Oxide) is preferred due to the solubility of the amine salt.[1]

  • Preparation:

    • Weigh ~10 mg of Candidate Material (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).[1]

    • Dissolve together in 600 µL D2O.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Critical: Must be >5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol B: Routine QC via HPLC (Chiral & Achiral)

Once the standard is characterized, use these methods for daily batch testing.

1. Achiral Purity (Chemical Purity)[1]
  • Column: XBridge C18 (Waters) or Gemini C18 (Phenomenex), 4.6 x 150 mm, 3.5 µm.[1] High-pH resistant.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV 215 nm.

  • Why this works: The high pH (10.0) keeps the piperidine amine deprotonated (neutral), preventing interaction with silanols and ensuring sharp peak shape without tailing.

2. Chiral Purity (Enantiomeric Excess)[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Mode: Isocratic.

  • Why this works: The diethylamine additive blocks non-specific binding sites, while the polysaccharide backbone discriminates the 3D-shape of the enantiomers.

Visualization of QC Workflow

QC_Workflow cluster_Methods Dual-Stream Analysis Sample Batch Sample Prep Sample Prep (1 mg/mL in MeOH) Sample->Prep Achiral Achiral HPLC (pH 10) (Chemical Purity) Prep->Achiral Chiral Chiral HPLC (Enantiomeric Excess) Prep->Chiral Data Data Processing Achiral->Data Impurity Profile Chiral->Data % ee Decision Release Decision Data->Decision Specs: >98% Purity >99% ee

Caption: Dual-stream HPLC workflow ensuring both chemical and stereochemical integrity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5] (2023).[4][5][6] Defines validation parameters including specificity, linearity, and accuracy.

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][7] Establishes the hierarchy of primary vs. secondary standards. [1]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[4][8] The foundational text for qNMR in pharmaceutical QC.[1] [1]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (2001).[1] Detailed methodologies for polysaccharide-based chiral separations. [1]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Chlorophenyl)piperidin-3-amine proper disposal procedures

This guide outlines the authoritative protocols for the safe handling, segregation, and disposal of 3-(3-Chlorophenyl)piperidin-3-amine . As a halogenated organic diamine, this compound presents a dual-hazard profile: co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling, segregation, and disposal of 3-(3-Chlorophenyl)piperidin-3-amine .

As a halogenated organic diamine, this compound presents a dual-hazard profile: corrosivity (due to the amine functionality) and toxicity/persistence (due to the chlorophenyl moiety). The procedures below are designed to prevent environmental contamination and ensure compliance with strict hazardous waste regulations (e.g., RCRA, EU Waste Framework).

Part 1: Chemical Hazard Profile & Causality

To dispose of this chemical safely, you must first understand the why behind the protocols.

FeatureChemical BasisOperational Consequence
Basicity Piperidine ring + Primary amine at C3Corrosive (pH > 11). Incompatible with acids and oxidizers. causing exothermic reactions.
Halogenation Chlorine atom on the phenyl ringHalogenated Waste. Must be incinerated with flue gas scrubbing (to capture HCl). Never mix with non-halogenated solvents (increases disposal cost 3-5x).
Bioactivity Phenylpiperidine scaffoldToxic/Biohazard. Treat as a potent CNS-active agent. Avoid dust inhalation.[1][2][3][4][5]

Part 2: Waste Segregation & Packaging

The Golden Rule: 3-(3-Chlorophenyl)piperidin-3-amine must be segregated into the Halogenated Organic waste stream.

Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic, Corrosive."

  • Segregation: Do not mix with acidic solids or strong oxidizers (e.g., permanganates) to prevent fire/gas evolution.

Liquid Waste (Solutions/Mother Liquor)
  • Compatibility: Ensure the solvent matrix is compatible with HDPE.

  • pH Check: If the solution is highly basic (pH > 12), it is D002 (Corrosive) waste.

  • Segregation: Pour into the "Halogenated Solvents" carboy.

    • Critical: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chloro-group classifies the entire mixture as halogenated waste.

Part 3: Decision Logic for Disposal (Visualization)

The following workflow illustrates the decision-making process for disposing of 3-(3-Chlorophenyl)piperidin-3-amine, ensuring correct stream selection.

DisposalWorkflow cluster_warning CRITICAL PROHIBITIONS Start Waste Generation: 3-(3-Chlorophenyl)piperidin-3-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved ContainerSol Pack in HDPE Wide-Mouth Jar SolidPath->ContainerSol ContainerLiq Segregate into 'Halogenated Waste' Carboy LiquidPath->ContainerLiq Labeling Apply Label: 'Toxic, Corrosive, Halogenated' ContainerSol->Labeling ContainerLiq->Labeling Destruction Final Destruction: High-Temp Incineration (w/ Acid Scrubbers) Labeling->Destruction External Vendor Warning DO NOT FLUSH DOWN DRAIN DO NOT MIX WITH ACIDS

Figure 1: Decision tree for the segregation and packaging of halogenated amine waste.

Part 4: Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and facility contamination.

Pre-requisites:

  • PPE: Nitrile gloves (double-gloved), safety goggles, lab coat, and a NIOSH-approved respirator (if powder form).

  • Materials: Vermiculite or sand, plastic scoop, waste bags.

Step-by-Step Cleanup
  • Evacuate & Ventilate: Clear the immediate area.[2] If the substance is a powder, turn off fans to prevent dispersal; if liquid, increase ventilation.

  • Containment: Ring the spill with an inert absorbent (vermiculite or dry sand).

    • Note: Do not use paper towels for neat amine spills as they may react exothermically.

  • Neutralization (Optional but Recommended for Liquids):

    • If liquid and highly basic, apply a dilute, weak acid (e.g., citric acid powder) to lower pH to neutral range (6-8). This reduces corrosivity fumes.

  • Collection:

    • Scoop the absorbed material into a heavy-duty hazardous waste bag or bucket.

    • Do not seal immediately if neutralization was performed (allow off-gassing).

  • Surface Decontamination: Wipe the area with water and soap. Place wipes in the same hazardous waste bag.

  • Final Disposal: Label the bag/container as "Spill Debris: Halogenated Amine" and request pickup.

Part 5: Regulatory & Compliance Data

When filling out your hazardous waste manifest, use the following classifications.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Characteristic WasteD002 (Corrosivity) if pH > 12.5. D003 (Reactivity) if potential for explosive mixtures exists (rare).
DOT (Transport) Corrosive Solid/LiquidUN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2923 (Corrosive solid, toxic, n.o.s.).
EU Waste Code Laboratory Chemicals16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives and Handling. Retrieved from

  • Thermo Fisher Scientific. (2009). Material Safety Data Sheet: 3-Aminopiperidine dihydrochloride. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-(3-Chlorophenyl)piperidin-3-amine

Handling novel halogenated arylpiperidines requires moving beyond basic regulatory checklists to implement a predictive, causality-driven risk management system. As a Senior Application Scientist, I approach 3-(3-Chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel halogenated arylpiperidines requires moving beyond basic regulatory checklists to implement a predictive, causality-driven risk management system. As a Senior Application Scientist, I approach 3-(3-Chlorophenyl)piperidin-3-amine by analyzing its specific structural liabilities.

This compound presents a unique triad of physicochemical hazards:

  • Extreme Basicity & Corrosivity : The dual amine moieties (a secondary piperidine nitrogen and a primary amine) cause rapid lipid saponification upon skin contact.

  • Enhanced Lipophilicity : The 3-chlorophenyl group accelerates dermal and cellular penetration.

  • Volatility & Reactivity : Free-base piperidine derivatives can vaporize at room temperature and react violently with strong oxidizers.

Because piperidine derivatives are rapidly absorbed through the skin, gastrointestinal tract, and respiratory system—where dermal absorption alone can cause severe systemic toxicity[1]—the first line of defense is the strict, validated implementation of targeted personal protective equipment (PPE) and environmental controls[2].

Quantitative Hazard Profiling & PPE Matrix

To build a self-validating safety system, we must quantify the operational threats. Standard latex or thin nitrile gloves are entirely insufficient for this compound due to the rapid breakthrough times of lipophilic amines.

Table 1: Physicochemical Hazards and PPE Quantitative Specifications

Hazard ParameterMetric / SpecificationOperational Implication & Mandatory PPE
Dermal Toxicity LD50 < 300 mg/kg (Analogous)High skin absorption risk. PPE: Heavy-duty Nitrile or Butyl Rubber gloves (≥ 0.11 mm thickness).
Corrosivity (pH) Est. pKa ~ 10.5 (Highly Basic)Causes rapid corneal damage. PPE: Tight-fitting, splash-proof safety goggles (No safety glasses).
Vapor Pressure Est. < 1 mmHg at 20°CModerate volatility. Control: Fume Hood with face velocity of 0.4–0.6 m/s.
Glove Breakthrough > 480 minutes (Pure solid)Safe for solid handling. Note: Change gloves immediately if the compound is dissolved in DCM or DMSO.
Storage Temp 2°C to 8°CMaintains thermal stability. Control: Store in a flammable/corrosive-rated inert gas desiccator.

Operational Workflows & Handling Protocols

Every protocol utilized in the laboratory must be a self-validating system —meaning the procedure includes built-in, measurable checks to ensure containment and safety are actively maintained.

Protocol 1: Safe Solubilization and Reagent Transfer

Causality: The primary amine group can cause an exothermic reaction during solvation. Slow addition mitigates thermal runaway and toxic vapor generation.

  • Environmental Verification:

    • Action: Turn on the fume hood and clear all unnecessary equipment to prevent airflow disruption.

    • Self-Validation: Check the digital airflow monitor. It must read between 0.4 and 0.6 m/s. Do not uncap the chemical if the flow rate fluctuates by more than 10%.

  • PPE Integrity Check:

    • Action: Don double-layered nitrile gloves and a flame-resistant (Nomex) lab coat.

    • Self-Validation: Perform a tactile inflation test on the outer gloves to check for invisible micro-punctures before handling the chemical.

  • Static Mitigation & Transfer:

    • Action: Use a zero-stat gun or anti-static bar on the weighing vessel. Transfer the required mass using a non-sparking, conductive spatula.

    • Causality: Piperidine powders hold static charges that can lead to sudden aerosolization and inhalation exposure.

  • Controlled Solubilization:

    • Action: Add your organic solvent (e.g., Dichloromethane or DMSO) dropwise for the first 1 mL, observing for exothermic heat generation, before adding the remaining volume.

  • Surface Decontamination:

    • Action: Wipe down the balance and spatulas with a dilute acidic solution (1% acetic acid) to neutralize residual free base, followed by a DI water wipe.

    • Self-Validation: Swab the work area with a moistened pH test strip. A pH > 8 indicates dangerous residual amine contamination; repeat cleaning until the surface tests at a neutral pH 7.

HandlingWorkflow Storage Cold Storage (2-8°C, Inert Gas) Transfer Transfer to Fume Hood Storage->Transfer Weighing Weighing (Anti-static tools) Transfer->Weighing Solubilization Solubilization (Slow addition) Weighing->Solubilization Waste Waste Segregation (Halogenated Bin) Solubilization->Waste

Standard operating procedure for the safe handling and processing of the chemical.

Emergency Response & Disposal Plans

Proper disposal and emergency response are critical. Because 3-(3-Chlorophenyl)piperidin-3-amine is a halogenated amine, it must never be mixed with strong oxidizing agents or bleach (sodium hypochlorite). Mixing amines with hypochlorite leads to the rapid formation of highly reactive, toxic, and potentially explosive N-halamine species[3].

Protocol 2: Emergency Spill Containment and Neutralization

Causality: Using strong acids to neutralize a basic amine spill will cause a violent exothermic reaction, boiling the chemical and creating a massive inhalation hazard.

  • Area Isolation:

    • Action: Immediately evacuate personnel from the immediate vicinity and increase room ventilation[4].

  • Neutral Absorption:

    • Action: Cover the spill completely with a chemically inert absorbent, such as diatomaceous earth or dry sand. Do not use combustible materials like sawdust.

  • Collection & Segregation:

    • Action: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Self-Validation: Verify the waste container is strictly labeled as "Hazardous Waste: Corrosive Halogenated Amine" and test the container's secondary containment basin for leaks before transport to the waste facility.

ExposureResponse Start Incident Involving 3-(3-Chlorophenyl)piperidin-3-amine Skin Dermal Exposure Start->Skin Eye Ocular Exposure Start->Eye Spill Chemical Spill Start->Spill SkinAct Remove contaminated clothing. Rinse with water for 15 mins. Seek medical aid. Skin->SkinAct EyeAct Use eyewash station immediately. Flush for 15 mins. Consult ophthalmologist. Eye->EyeAct SpillAct Evacuate area. Don appropriate PPE. Use inert absorbent. Spill->SpillAct Waste Dispose as Halogenated Organic Waste SpillAct->Waste

Workflow for emergency response and exposure mitigation for halogenated piperidines.

References

  • National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents." Available at: [Link]

  • Lab Manager. "Lab Safety Rules and Guidelines." Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperidine: Human health tier II assessment." Available at: [Link]

  • MDPI. "Bioinspired Nanoplatforms: Polydopamine and Exosomes for Targeted Antimicrobial Therapy." Available at: [Link]

Sources

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